molecular formula C38H44N2O6 B8068948 Neferine

Neferine

Cat. No.: B8068948
M. Wt: 624.8 g/mol
InChI Key: MIBATSHDJRIUJK-ZWXJPIIXSA-N
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Description

Contextualization within Natural Product Investigations

Natural products have gained significant recognition for their diverse pharmacological activities, including anticancer, chemopreventive, and cardioprotective properties scispace.comnih.gov. They represent a rich and diverse pharmacological reservoir that has been utilized for centuries in traditional medicine phcogrev.com. The growing interest in evidence-based phytotherapy has led to rigorous scientific investigation into the biochemical and molecular underpinnings of many traditional herbal compounds phcogrev.com. Neferine (B1663666), as a natural compound derived from Nelumbo nucifera, fits within this context of exploring plant-derived substances for potential therapeutic applications ontosight.ai. It is a major bis-benzylisoquinoline alkaloid found in the seed embryos of this plant researchgate.netscispace.comnih.gov. Natural products, like this compound, are considered valuable sources for developing novel drugs, particularly those with higher tumor specificity and lower toxicity to normal tissues frontiersin.org. Around 75% of approved anticancer agents are based on natural products, highlighting their significance in drug development frontiersin.org.

Historical Context and Traditional Utilization Relevant to Scientific Inquiry

Nelumbo nucifera has been consumed in India and China since ancient times frontiersin.org. In traditional Indian and Chinese medicine, various parts of the lotus (B1177795) plant, including the seeds, fruits, stamens, and leaves, have been used to treat a range of ailments scispace.comnih.gov. Specifically, in traditional Chinese medicine, the plant has been widely used for conditions such as nervous disorders, insomnia, high fevers with restlessness, as well as pulmonary and cardiovascular diseases like hypertension, atherosclerosis, restenosis, and arrhythmia frontiersin.org. The lotus plumule, from which this compound is primarily isolated, has been traditionally used for the treatment of conditions like high fevers and hyposomnia, as well as arrhythmia, platelet aggregation, occlusion, and obesity scispace.comnih.govsemanticscholar.org. The earliest documented record of Nelumbinis plumula is in the "Food Nature Materia Medica" from the late Tang Dynasty, and the "Compendium of Materia Medica" of the Ming Dynasty describes it as "bitter, cold, non-toxic" semanticscholar.org. This historical and traditional use provides a relevant context for scientific inquiry into the pharmacological properties of this compound and other compounds found in Nelumbo nucifera phcogrev.com.

Current Academic Significance and Research Trajectory

This compound has garnered significant attention in modern medical research due to its diverse pharmacological activities, which have been investigated through extensive in vitro and in vivo studies researchgate.netresearchgate.netspandidos-publications.comnih.gov. Its current academic significance lies in its potential therapeutic effects across various disease models, including cancer, inflammatory diseases, cardiovascular conditions, and neurological disorders researchgate.netresearchgate.netnih.govspandidos-publications.comnih.gov.

The research trajectory for this compound involves elucidating its mechanisms of action at the cellular and molecular levels researchgate.netphcogrev.comnih.gov. Studies are exploring its effects on key signaling pathways, such as NF-κB, MAPK, PI3K/Akt, STAT3, and mTOR, which are involved in processes like inflammation, apoptosis, autophagy, and cell proliferation researchgate.netphcogrev.comsemanticscholar.orgnih.govplos.orgmdpi.come-century.us. Researchers are also investigating its potential as a chemosensitizer to enhance the effectiveness of conventional anticancer drugs and to overcome chemo-resistance researchgate.netfrontiersin.orgscispace.comnih.govnih.gov.

While research has primarily focused on cell and animal models, the findings establish a foundational basis for its potential as a novel therapeutic agent spandidos-publications.com. Future research trajectories include further preclinical and clinical investigations to optimize its therapeutic application, pharmacokinetics, and bioavailability phcogrev.com. There is also ongoing work to understand the biosynthesis, storage, and transportation of bisbenzylisoquinoline alkaloids like this compound in lotus researchgate.net.

Detailed research findings highlight this compound's effects in various areas:

Anticancer Activity: this compound has shown potential in inhibiting the proliferation and inducing apoptosis in various cancer cell lines, including osteosarcoma, prostate cancer, gastric cancer, lung adenocarcinoma, and head and neck squamous cell carcinoma (HNSCC) sigmaaldrich.comresearchgate.netresearchgate.netplos.orgmdpi.com. It can induce cell cycle arrest, particularly in the G1 or G0/G1 phase sigmaaldrich.comresearchgate.netnih.govplos.orgmdpi.com. Mechanisms include stabilization of p21 through p38 MAPK activation, upregulation of HO-1, activation of the ASK1/JNK pathway, modulation of the CDK4/CDK6/CyclinD1 complex, and induction of reactive oxygen species (ROS) sigmaaldrich.comresearchgate.netplos.orgmdpi.com. This compound has also demonstrated the ability to reverse multidrug resistance (MDR) in cancer cells by inhibiting P-gp-mediated efflux frontiersin.org.

Anti-inflammatory Activity: this compound exhibits anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines and mediators ontosight.airesearchgate.netspandidos-publications.com. It can modulate inflammatory pathways such as NF-κB and MAPK phcogrev.comsemanticscholar.orgspandidos-publications.come-century.us. Studies have shown its effects in models of acute kidney injury (AKI) and atopic dermatitis semanticscholar.orgspandidos-publications.com.

Antioxidant Activity: this compound's antioxidant activity helps protect cells against oxidative stress ontosight.airesearchgate.netspandidos-publications.com. It has been shown to increase antioxidant activity by promoting the nuclear translocation of Nrf2 and increasing the expression of HO-1 and SOD1 spandidos-publications.com.

Cardiovascular Effects: Research indicates potential therapeutic effects on arrhythmias, platelet aggregation, hypertension, atherosclerosis, and cardiac fibrosis sigmaaldrich.comresearchgate.netfrontiersin.orgresearchgate.netscispace.comnih.govspandidos-publications.com.

Anti-fibrosis Effects: this compound has demonstrated efficacy in mitigating fibrosis in various organs, including the lung and liver, and in models of endometriosis researchgate.netspandidos-publications.come-century.us. Its mechanism in endometriosis fibrosis may involve regulating the TGF-β/ERK signaling pathway e-century.us.

Neuroprotective Effects: Studies suggest neuroprotective effects and potential in treating conditions like Alzheimer's disease and seizures researchgate.netscispace.com.

Here is a summary of some research findings on this compound's effects and associated mechanisms:

EffectMechanism/Pathway InvolvedReferences
Anti-tumorp21 stabilization via p38 MAPK, HO-1 upregulation, ASK1/JNK, CDK4/CDK6/CyclinD1, ROS induction, Inhibition of PI3K/Akt/mTOR, AMPK/mTOR, MAPK/JNK, Bcl-2, NF-κB sigmaaldrich.comresearchgate.netresearchgate.netplos.orgmdpi.com
Reversal of Chemo-resistanceP-gp inhibition, downregulating Bcl-2 and NF-κB signaling researchgate.netfrontiersin.orgnih.govnih.gov
Anti-inflammatoryInhibition of pro-inflammatory cytokines/mediators, Modulation of NF-κB, MAPK ontosight.airesearchgate.netsemanticscholar.orgspandidos-publications.come-century.us
AntioxidantNrf2 translocation, increased HO-1 and SOD1 expression ontosight.airesearchgate.netspandidos-publications.com
Anti-arrhythmicInhibition of Na+, K+, and Ca2+ currents (potential) researchgate.netspandidos-publications.com
Anti-fibrosisRegulation of TGF-β/ERK pathway, anti-inflammatory, antioxidant, cytokine-inhibitory properties researchgate.netspandidos-publications.come-century.us
NeuroprotectiveModulation of Nrf2 signaling, inhibition of NLRP3 inflammasome activation (in seizure model) researchgate.netscispace.com
Anti-platelet aggregationNot specified in detail in snippets researchgate.netresearchgate.netscispace.comnih.govspandidos-publications.com
Anti-diabeticInsulin-sensitizing effects (in one study) researchgate.netresearchgate.netnih.gov

Here is another example of detailed research findings, focusing on IC50 values reported in some studies:

Cell LineEffectIC50 ValueReference
Human glioblastoma cellsAnti-tumor21.03 µM
MDA-MB-231 breast cancer cellsInhibiting proliferation27.6 µM
LNCaP prostate cancer cellsInhibiting cell proliferation (at 48h)25 µM mdpi.com
HaCaT cells (keratinocytes)No cytotoxicity observedUp to 30 µM semanticscholar.org

The current research trajectory aims to fully understand the potential of this compound as a therapeutic agent, building upon its traditional uses and observed pharmacological activities phcogrev.comspandidos-publications.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-[[(1S)-6,7-dimethoxy-2-methyl-3,4-dihydro-1H-isoquinolin-1-yl]methyl]-2-[[(1R)-6-methoxy-1-[(4-methoxyphenyl)methyl]-2-methyl-3,4-dihydro-1H-isoquinolin-7-yl]oxy]phenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C38H44N2O6/c1-39-15-14-27-21-36(44-5)38(23-30(27)31(39)17-24-7-10-28(42-3)11-8-24)46-34-19-25(9-12-33(34)41)18-32-29-22-37(45-6)35(43-4)20-26(29)13-16-40(32)2/h7-12,19-23,31-32,41H,13-18H2,1-6H3/t31-,32+/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MIBATSHDJRIUJK-ZWXJPIIXSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC2=CC(=C(C=C2C1CC3=CC=C(C=C3)OC)OC4=C(C=CC(=C4)CC5C6=CC(=C(C=C6CCN5C)OC)OC)O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1CCC2=CC(=C(C=C2[C@H]1CC3=CC=C(C=C3)OC)OC4=C(C=CC(=C4)C[C@H]5C6=CC(=C(C=C6CCN5C)OC)OC)O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C38H44N2O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

624.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2292-16-2
Record name (-)-Neferine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2292-16-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Pharmacological Efficacy of Neferine: Preclinical Investigations

Anti-Oncogenic Actions

Neferine (B1663666) has demonstrated significant anti-oncogenic potential in various in vitro and in vivo preclinical models jneonatalsurg.com. Its effects include the suppression of tumor growth, inhibition of metastasis, and the reversal of multidrug resistance in certain cancer cell lines frontiersin.orgselleckchem.comnih.gov.

Inhibition of Malignant Cell Proliferation

A key anti-oncogenic action of this compound is its ability to inhibit the proliferation of malignant cells. Research has shown that this compound can suppress the viability and growth of various cancer cell lines in a dose-dependent manner researchgate.netnih.govresearchgate.netnih.gov. For instance, this compound significantly inhibited cell proliferation in androgen-dependent prostate cancer cells (LNCaP and VCaP) with IC50 values in the low micromolar range nih.gov. In human neuroblastoma cells (IMR32), this compound also induced cell death in a dose-dependent manner, with an IC50 of 10 µM at 24 hours nih.gov. Furthermore, this compound has been shown to inhibit anchorage-independent growth and colony formation in cervical cancer cells researchgate.net. Preclinical in vivo studies using animal models of mammary tumorigenesis have also indicated that this compound can effectively inhibit tumor growth by suppressing cell proliferation begellhouse.com.

Here is a summary of some findings on this compound's effect on cell proliferation:

Cancer Cell Line(s)Observed Effect on ProliferationReference
HeLa and SiHa (Cervical Cancer)Suppressed cell viability dose-dependently researchgate.net
LNCaP and VCaP (Prostate Cancer)Significantly inhibited cell proliferation nih.gov
IMR32 (Human Neuroblastoma)Significantly induced cell death dose-dependently nih.gov
Human Osteosarcoma cellsPotently inhibits proliferation sigmaaldrich.com
Human Lung Cancer cells (A549)Inhibits growth selleckchem.com
HepG2 (Hepatocellular Carcinoma)Inhibits growth selleckchem.com
SGC7901/VCR (Gastric Carcinoma)Reverses multidrug resistance selleckchem.com
Renal Cancer cellsInduces apoptosis selleckchem.com
HNSCC (Head and Neck Squamous Cell Carcinoma)Inhibited viability and colony formation nih.gov

Induction of Programmed Cell Death (Apoptosis)

This compound is a potent inducer of apoptosis in various cancer cell types selleckchem.commdpi.comnih.govnih.govresearchgate.net. This programmed cell death mechanism is crucial for eliminating damaged or unwanted cells and is often dysregulated in cancer.

Several studies indicate that this compound induces apoptosis through the intrinsic, or mitochondrial, pathway. This compound has been shown to induce mitochondrial apoptosis by increasing the levels of pro-apoptotic proteins such as Bax and decreasing anti-apoptotic proteins like Bcl-2 researchgate.netmdpi.comnih.govtandfonline.com. This modulation of Bcl-2 family proteins leads to the loss of mitochondrial membrane potential and the release of cytochrome c into the cytosol selleckchem.comresearchgate.netnih.govtandfonline.com. The release of cytochrome c is a critical step in initiating the caspase cascade, a hallmark of the mitochondrial apoptotic pathway nih.govtandfonline.commdpi.com.

A key downstream event in this compound-induced apoptosis is the activation of caspases, a family of cysteine proteases that execute the apoptotic program selleckchem.comresearchgate.netnih.govmdpi.commdpi.com. Research consistently shows that this compound treatment leads to the increased expression of cleaved caspase-3 and caspase-9 selleckchem.comresearchgate.netnih.govmdpi.com. Caspase-9 is an initiator caspase in the mitochondrial pathway, and its activation leads to the activation of executioner caspases like caspase-3 nih.govmdpi.com. Activated caspase-3 then cleaves various cellular substrates, including PARP, a nuclear enzyme involved in DNA repair selleckchem.comresearchgate.netnih.govmdpi.com. Cleavage of PARP is considered a reliable marker of apoptosis activation selleckchem.comresearchgate.netnih.govmdpi.commdpi.com.

Here is a table summarizing the effects of this compound on caspases and PARP:

Cancer Cell Line(s)Observed EffectReference
HeLa and SiHa (Cervical Cancer)Increased cleaved caspase-3 and caspase-9, PARP cleavage researchgate.net
Human Lung Cancer cells (A549)Increased cleaved caspase-9 and cleaved caspase-3, PARP selleckchem.com
IMR32 (Human Neuroblastoma)Elevated cleaved Caspase-3 and PARP dose-dependently nih.govmdpi.com
Esophageal Squamous Cell CarcinomaUpregulation of cleaved caspase-3/9 and PARP nih.gov
LNCaP (Prostate Cancer)Increased cleaved caspase-9 and cleaved PARP mdpi.com
HNSCC (Head and Neck Squamous Cell Carcinoma)Increased cleaved caspase-3 and cleaved PARP1 nih.gov
Benign Prostate HyperplasiaRegulation of caspase 9 and caspase 3 tandfonline.com

Beyond caspases and PARP, this compound modulates the expression of various other proteins involved in regulating apoptosis. It has been shown to downregulate anti-apoptotic proteins such as Bcl-2 and Survivin, while upregulating pro-apoptotic proteins like Bax selleckchem.comresearchgate.netresearchgate.netmdpi.comnih.govtandfonline.comresearchgate.net. This compound's impact on the balance between pro- and anti-apoptotic proteins favors the induction of cell death researchgate.netmdpi.comnih.govtandfonline.com. Additionally, this compound has been reported to influence proteins involved in cell cycle regulation, such as p21 and p53, contributing to cell cycle arrest and subsequent apoptosis begellhouse.comsigmaaldrich.comresearchgate.net.

Activation of Caspases and Poly (ADP-ribose) Polymerase (PARP) Cleavage

Autophagic Pathway Modulation

This compound has also been shown to modulate the autophagic pathway in cancer cells mdpi.comnih.govnih.govresearchgate.netmdpi.comresearchgate.net. Autophagy is a cellular process involving the degradation and recycling of damaged organelles and proteins. Its role in cancer is complex and can be context-dependent, acting as either a pro-survival or pro-death mechanism.

Studies indicate that this compound can induce autophagy in various cancer cell lines mdpi.comnih.govnih.govresearchgate.netmdpi.comresearchgate.net. This induction is often characterized by increased expression of autophagy-related proteins such as Beclin-1 and LC3-II nih.govnih.govresearchgate.netmdpi.commdpi.com. This compound's effect on autophagy can contribute to its anti-cancer activity, sometimes leading to autophagic cell death or enhancing the efficacy of other anti-cancer treatments mdpi.comnih.govmdpi.comresearchgate.net. For example, this compound promoted autophagy induction in cervical cancer cells through increasing Beclin-1, Atg-4, Atg-5, and Atg-12, and LC-3 activation researchgate.net. In prostate cancer cells, this compound treatment resulted in the activation of key markers of autophagy, including increased mRNA expression of Beclin nih.gov. However, the interplay between this compound-induced apoptosis and autophagy is intricate and can vary depending on the cancer cell type and experimental conditions nih.govmdpi.com. Some research suggests that inhibiting autophagic flux might enhance this compound-mediated apoptosis in certain cancer cells nih.gov.

Here is a summary of this compound's effects on autophagy markers:

Cancer Cell Line(s)Observed Effect on Autophagy MarkersReference
HeLa and SiHa (Cervical Cancer)Increased Beclin-1, Atg-4, Atg-5, Atg-12, LC-3 activation, P62/SQSTM1 researchgate.net
IMR32 (Human Neuroblastoma)LC3-II accumulation, Beclin-1 overexpression nih.govmdpi.com
LNCaP (Prostate Cancer)Activation of key markers, increased mRNA expression of Beclin, upregulation of ATG7, increased MDC-labeled lysosome vesicles mdpi.comnih.gov
HNSCC (Head and Neck Squamous Cell Carcinoma)Induction of autophagy, increased LC3, and p62/SQSTM1 levels nih.gov
Mechanisms of Autophagy Induction

Specific molecular mechanisms underlying this compound-induced autophagy include the activation of LC3 (light chain 3), a key marker of autophagosome formation. mdpi.comingentaconnect.com Studies have shown that this compound treatment leads to the formation of LC3 punctate dots and increased levels of LC3B-II. mdpi.comingentaconnect.com Another autophagy-related protein, ATG7, has also been observed to be activated by this compound treatment in prostate cancer cells. mdpi.com The PI3K/Akt/mTOR pathway is another critical regulator of autophagy, and this compound has been shown to induce autophagy by inhibiting this pathway in certain cancer cells. begellhouse.comingentaconnect.com

Regulation of Autophagic Flux

The effect of this compound on autophagic flux appears to be context-dependent and a subject of ongoing research. While some studies initially suggested this compound as a strong inducer of macroautophagy researchgate.net, more recent findings indicate that this compound might actually impair lysosomal degradation within phagolysosomes, thus inhibiting autophagic flux. researchgate.net This inhibition of autophagic flux can lead to the accumulation of autophagosomes and proteins like p62/SQSTM1. nih.govresearchgate.net In head and neck squamous cell carcinoma (HNSCC) cells, this compound-induced apoptosis has been linked to the accumulation of p62 caused by autophagic flux inhibition, which subsequently activates caspase-8. nih.govresearchgate.net Conversely, other research, particularly in prostate cancer cells, suggests that this compound treatment enhances TRAIL-induced apoptosis via autophagic flux and the JNK pathway. caymanchem.comspandidos-publications.comnih.gov This indicates that this compound can stimulate autophagic flux, leading to LC3B-II accumulation and decreased p62 expression in some cell types. nih.gov

Cell Cycle Perturbation

This compound has been shown to perturb the cell cycle in various cancer cell lines, contributing to its anti-proliferative effects. researchgate.netmdpi.complos.orgajol.inforesearchgate.net

G0/G1 Phase Cell Cycle Arrest

A prominent effect of this compound is the induction of cell cycle arrest at the G0/G1 phase. plos.orgajol.infoplos.orgnih.gov This has been observed in various cancer cell types, including gastric cancer plos.orgplos.org, pancreatic cancer ajol.info, and cervical cancer cells. nih.gov The mechanism often involves the modulation of key cell cycle regulatory proteins. This compound treatment has been shown to decrease the expression of cyclin-dependent kinases (CDK) such as CDK4 and CDK6, and cyclins like CyclinD1 and Cyclin E, which are essential for progression through the G1 phase. plos.orgajol.infoplos.org Concurrently, this compound can increase the expression of CDK inhibitors like p21 and p53, which further contribute to G0/G1 arrest. researchgate.netajol.info

Here is a table summarizing some findings on this compound's effect on cell cycle:

Cancer Cell TypeThis compound ConcentrationEffect on Cell CycleKey Molecular Changes (Observed)Source
Gastric Cancer CellsDose-dependentG0/G1 ArrestDecreased CDK4, CDK6, CyclinD1; Increased ABCB1, MAPK8, FLT3 mRNA plos.orgplos.org
Pancreatic Cancer Cells5, 10, 20 µMG0/G1 ArrestDecreased Cyclin E, Cyclin D1; Increased p21 ajol.info
Cervical Cancer Cells10, 25, 50 µMG0/G1 ArrestDose-dependent arrest nih.gov

Anti-Metastatic and Anti-Invasive Properties

Preclinical studies have demonstrated this compound's ability to suppress the metastatic and invasive capabilities of cancer cells. mdpi.combvsalud.orgresearchgate.netnih.govresearchgate.netnih.govnih.gov

Suppression of Cellular Migration

This compound has been shown to inhibit the migration of various cancer cell types, including liver cancer (HepG2) cells mdpi.comresearchgate.net, nasopharyngeal carcinoma (NPC) cells bvsalud.org, retinoblastoma cells nih.gov, and non-small cell lung cancer (NSCLC) cells. nih.govnih.gov Mechanistically, this can involve the regulation of proteins associated with cell motility and the epithelial-mesenchymal transition (EMT). This compound treatment has been observed to decrease the expression of N-cadherin and vimentin, while increasing the expression of E-cadherin, indicating a reversal or inhibition of EMT, a process crucial for cell migration and invasion. bvsalud.orgresearchgate.netnih.govnih.gov In HepG2 cells, this compound inhibited migration in a dose-dependent manner. mdpi.com

Inhibition of Cellular Invasion

In parallel with its anti-migratory effects, this compound also inhibits the invasive capacity of cancer cells. mdpi.combvsalud.orgresearchgate.netnih.govresearchgate.netnih.govnih.gov This has been reported in liver cancer cells mdpi.comresearchgate.net, NPC cells bvsalud.org, retinoblastoma cells nih.gov, and NSCLC cells. nih.govnih.gov The mechanisms contributing to the inhibition of invasion include the modulation of EMT markers, as mentioned above. bvsalud.orgresearchgate.netnih.govnih.gov Additionally, studies in HepG2 cells suggest that this compound can inhibit invasion by affecting the RhoA/Rho pathway, specifically by inhibiting the phosphorylation of MYPT1 and reducing RhoA expression. mdpi.comresearchgate.netresearchgate.net In retinoblastoma cells, this compound treatment reduced invasive ability in a dose-dependent manner. nih.gov

Here is a table summarizing some findings on this compound's anti-metastatic and anti-invasive effects:

Cancer Cell TypeThis compound ConcentrationEffect on Migration and InvasionKey Molecular Changes (Observed)Source
Liver Cancer (HepG2)3 µMInhibits migration and invasionDecreased Vimentin, RhoA; Inhibited p-MYPT1 mdpi.comresearchgate.netresearchgate.net
Nasopharyngeal Carcinoma (NPC)30 µMInhibits invasion and metastasisDecreased N-cadherin, Vimentin; Increased E-cadherin; Regulated microRNAs bvsalud.org
RetinoblastomaDose-dependentInhibits invasion and migrationReduced invasive cells per field, inhibited microtubule formation nih.govebm-journal.org
NSCLC2.5, 5, 10, 20 µMInhibits migration and invasionAttenuated EMT (E-cadherin, N-cadherin, Vimentin); Targeted ROCK1 nih.govnih.gov
Reversal of Epithelial-Mesenchymal Transition (EMT)

Preclinical studies have indicated this compound's capacity to reverse the process of epithelial-mesenchymal transition (EMT), a crucial step in tumor progression and metastasis. Research in hepatocellular carcinoma (HCC) cells has shown that this compound treatment can suppress the EMT phenotype. This is evidenced by the upregulation of epithelial markers, such as E-cadherin, and the concomitant downregulation of mesenchymal markers, including N-cadherin and Vimentin. nih.govresearchgate.netresearchgate.net The inhibitory effects of this compound on EMT-induced migration and invasion abilities of HCC cells have also been observed. nih.govresearchgate.net

Furthermore, investigations into benign prostatic hyperplasia (BPH) models have demonstrated that this compound can prevent transforming growth factor-beta (TGF-β)-mediated EMT. nih.gov In these models, this compound decreased the expression of TGF-β1, TGFBR2, and phosphorylated Smad2/3, key components of the TGF-β/Smad signaling pathway known to induce EMT. nih.gov this compound has also been shown to decrease the expression of the transcription factor Snail, which is critical for EMT induction. nih.gov

Synergistic Interactions in Antineoplastic Regimens

This compound has demonstrated the ability to act synergistically with conventional chemotherapeutic agents in preclinical settings, potentially enhancing their efficacy and overcoming drug resistance. nih.govresearchgate.netacademicjournals.orgnih.govoaepublish.comimmuntherapie.orgmdpi.com

Enhancement of Chemotherapeutic Agent Efficacy

Studies have reported that this compound can enhance the therapeutic effectiveness of various anticancer drugs, including doxorubicin (B1662922), cisplatin, and mitomycin-C, in different cancer cell lines such as lung cancer (A549), gastric cancer (SGC7901/ADM), and cervical cancer (Hela) cells. academicjournals.orgnih.govoaepublish.comimmuntherapie.org

One of the proposed mechanisms for this synergistic effect involves the modulation of drug efflux transporters. This compound has been shown to inhibit P-glycoprotein (P-gp), a major protein involved in multidrug resistance (MDR), thereby increasing the intracellular accumulation of chemotherapeutic agents that are substrates of P-gp, such as doxorubicin and paclitaxel. nih.govoaepublish.com Additionally, this compound can downregulate the expression of Lung Resistance Protein (LRP), contributing to the reversal of doxorubicin resistance in lung cancer cells. oaepublish.com

Preclinical data illustrating the synergistic effects of this compound with doxorubicin in lung cancer cells are presented in the table below, showing the combination index (CI) values which indicate synergism (CI < 1).

Cell LineTreatment CombinationCombination Index (CI)Interpretation
A549This compound + Doxorubicin1.0Additive
A549/DoxThis compound + Doxorubicin0.75Synergism

Data derived from preclinical studies on lung cancer cells. oaepublish.com

Anti-Inflammatory Effects

This compound exhibits significant anti-inflammatory properties in various preclinical models, modulating key pathways and mediators involved in the inflammatory response. spandidos-publications.comontosight.aimdpi.comnih.govcaymanchem.comingentaconnect.comresearchgate.netresearchgate.netresearchgate.netmdpi.comworldscientific.com

Attenuation of Pro-Inflammatory Mediator Secretion

Numerous studies have demonstrated this compound's ability to reduce the production and secretion of a wide range of pro-inflammatory mediators. These include cytokines such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-1 beta (IL-1β), Interleukin-6 (IL-6), and Interleukin-8 (IL-8), as well as inflammatory enzymes and molecules like inducible nitric oxide synthase (iNOS), cyclooxygenase-2 (COX-2), and nitric oxide (NO). spandidos-publications.commdpi.comnih.govcaymanchem.comingentaconnect.comresearchgate.netresearchgate.netmdpi.comworldscientific.com

This attenuation has been observed in various cell types crucial to the inflammatory response, including macrophages (RAW 264.7), human endothelial cells (HUVECs), keratinocytes (HaCaT), and human peripheral blood mononuclear cells. spandidos-publications.commdpi.comingentaconnect.comresearchgate.netmdpi.comworldscientific.com For instance, in a dextran (B179266) sulfate (B86663) sodium (DSS)-induced ulcerative colitis mouse model, this compound treatment significantly inhibited the secretion of pro-inflammatory cytokines like TNF-α, IL-1β, and IL-6, while also restoring levels of the anti-inflammatory cytokine IL-10. nih.gov

The following table summarizes the effects of this compound on the levels of certain inflammatory mediators in a DSS-induced ulcerative colitis mouse model:

MediatorCompartmentDSS Model GroupThis compound Treatment Effect
TNF-αSerumIncreasedSignificantly Inhibited
IL-1βSerumIncreasedSignificantly Inhibited
IL-6SerumIncreasedSignificantly Inhibited
IL-10SerumDecreasedRestored
MPO ActivityColon TissueIncreasedInhibited
NO ContentColon TissueIncreasedInhibited

Data derived from preclinical studies on DSS-induced ulcerative colitis in mice. nih.gov

Regulation of Inflammasome Activation

This compound has been shown to regulate the activation of inflammasomes, particularly the NOD-like receptor protein 3 (NLRP3) inflammasome, which plays a critical role in initiating inflammatory responses and a form of programmed cell death called pyroptosis. spandidos-publications.comresearchgate.net

Studies have demonstrated that this compound can inhibit the activation of the NLRP3 inflammasome pathway triggered by stimuli such as LPS-ATP in human umbilical vein endothelial cells (HUVECs). spandidos-publications.comcaymanchem.comresearchgate.net This inhibition prevents the subsequent cleavage and activation of caspase-1, an enzyme essential for processing pro-IL-1β and pro-IL-18 into their active forms. spandidos-publications.comresearchgate.netnih.gov By suppressing NLRP3 inflammasome activation, this compound reduces the release of these potent pro-inflammatory cytokines. researchgate.netnih.gov This regulatory effect on the NLRP3 inflammasome pathway has also been implicated in the neuroprotective effects of this compound in models of hypoxic-ischemic brain injury. spandidos-publications.comnih.govwindows.net

Modulation of Immune Cell Responses

Preclinical investigations indicate that this compound can modulate the responses of various immune cells involved in inflammation. Its anti-inflammatory effects are mediated, in part, through the inhibition of key signaling pathways in immune cells, such as the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinases (MAPK) pathways. spandidos-publications.commdpi.comingentaconnect.comresearchgate.netresearchgate.netmdpi.com

In macrophages, this compound reduces the production of LPS-induced inflammatory mediators by inhibiting NF-κB signaling. spandidos-publications.comresearchgate.net In human endothelial cells, this compound's anti-inflammatory effects are attributed to the modulation of both MAPK and NF-κB pathways, leading to reduced production of inflammatory mediators. spandidos-publications.comingentaconnect.com Studies on keratinocytes have shown that this compound inhibits the expression of chemokines and pro-inflammatory cytokines induced by TNF-α/IFN-γ stimulation, along with reducing the phosphorylation of MAPK and NF-κB. mdpi.com Furthermore, this compound has been found to inhibit the degranulation of mast cells and the expression of cytokines in these cells, contributing to its anti-allergic and anti-inflammatory effects. mdpi.com

Antioxidative Capabilities

Oxidative stress, an imbalance between reactive oxygen species (ROS) production and antioxidant defenses, plays a crucial role in the pathogenesis of numerous diseases, including cardiovascular disorders frontiersin.orgresearchgate.net. This compound has demonstrated notable antioxidant capacities in preclinical settings.

Reactive Oxygen Species (ROS) Scavenging and Generation Modulation

This compound has been shown to directly scavenge various types of reactive oxygen species (ROS) and reactive nitrogen species (RNS), such as DPPH, ABTS, nitric oxide (NO), superoxide (B77818) anion (O₂⁻), and peroxynitrite (ONOO⁻) radicals in cell-free systems nih.gov. This direct scavenging activity contributes to the reduction of oxidative burden.

Beyond direct scavenging, this compound also modulates the generation of ROS. Studies have indicated that this compound can decrease the production of ROS induced by various stimuli in cellular models nih.govnih.govnih.gov. For instance, in PC12 cells injured by tert-butyl hydroperoxide (t-BHP), this compound significantly inhibited t-BHP-induced ROS generation nih.gov. Similarly, this compound treatment reduced ROS levels in LPS-treated H9c2 cells and suppressed ROS generation induced by interleukin (IL)-13 in Graves' orbitopathy patient-derived orbital fibroblasts nih.govnih.gov. This compound has also been reported to inhibit lipid peroxidation and protein nitration in cell-free antioxidant assays nih.gov.

Furthermore, this compound's protective effect against oxidative stress can involve the modulation of mitochondrial function, which is a significant source of intracellular ROS researchgate.netnih.govnih.gov. Studies have shown that this compound can improve mitochondrial membrane potential and reduce mitochondrial ROS production in injured cells nih.govnih.gov.

Augmentation of Endogenous Antioxidant Defenses

In addition to its direct scavenging and ROS generation modulation effects, this compound enhances the activity of endogenous antioxidant defense systems. A key mechanism involves the activation of the nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway frontiersin.orgresearchgate.nettandfonline.comnih.gov. Nrf2 is a transcription factor that regulates the expression of numerous antioxidant enzymes and cytoprotective proteins by binding to the antioxidant response element (ARE) in their promoter regions frontiersin.orgtandfonline.comnih.gov.

Preclinical studies have demonstrated that this compound treatment leads to the activation of Nrf2 and the upregulation of its downstream targets, such as heme oxygenase-1 (HO-1) and NAD(P)H: quinone oxidoreductase 1 (NQO1) researchgate.nettandfonline.comspandidos-publications.comnih.gov. For example, this compound significantly induced Nrf2 translocation and increased HO-1 and SOD1 expression in a H9c2 cardiomyoblast cell model of doxorubicin-mediated cardiotoxicity researchgate.netspandidos-publications.com. In rats subjected to permanent middle cerebral artery occlusion (pMCAO), this compound activated the Nrf2 pathway nih.gov. This compound has also been shown to increase the activity of superoxide dismutase (SOD) and glutathione (B108866) peroxidase (GPx), crucial antioxidant enzymes, in various models nih.govnih.govresearchgate.net. This augmentation of endogenous antioxidant enzymes by this compound contributes significantly to its protective effects against oxidative damage tandfonline.comresearchgate.net.

Cardioprotective Interventions

This compound has shown promising cardioprotective effects in various preclinical models of cardiac injury and disease. These effects are often linked to its antioxidant and anti-inflammatory properties, as well as modulation of specific signaling pathways.

Amelioration of Myocardial Dysfunction

Preclinical studies have indicated that this compound can ameliorate myocardial dysfunction induced by various insults. In rats with isoproterenol (B85558) (ISO)-induced myocardial infarction, this compound pretreatment significantly improved cardiac functional parameters researchgate.netresearchgate.netnih.gov. Similarly, this compound treatment remarkably improved cardiac function and survival rate in mice with sepsis-induced myocardial dysfunction nih.govfrontiersin.org.

The protective effects of this compound on myocardial function are associated with its ability to reduce oxidative stress, inflammation, and apoptosis in cardiac tissue nih.govresearchgate.netresearchgate.netnih.gov. This compound has been shown to reduce myocardial pathological damage and myocardial cell apoptosis in LPS-induced mice nih.gov. The underlying mechanisms involve the modulation of signaling pathways such as PI3K/AKT/mTOR, which plays a role in cell survival and function nih.govresearchgate.net.

Mitigation of Cardiac Fibrosis Development

Cardiac fibrosis, characterized by excessive deposition of extracellular matrix proteins, is a common pathological process contributing to cardiac dysfunction and heart failure nih.gov. Preclinical evidence suggests that this compound can mitigate the development of cardiac fibrosis.

Studies have demonstrated that this compound treatment reduced collagen deposition and myocardial fibrosis in rats administered ISO researchgate.netnih.gov. This compound has also shown an inhibitory effect on cardiac fibrosis induced by high glucose and aging researchgate.net. In diabetic mice, this compound attenuated left ventricular dysfunction and remodeling and reduced collagen deposition nih.gov. In vitro studies using cardiac fibroblasts have shown that this compound inhibits cardiac fibroblast proliferation, migration, and differentiation into myofibroblasts nih.gov. Furthermore, this compound reduced high-glucose-induced collagen production and inhibited the activation of profibrotic signaling pathways such as TGF-β1-Smad, ERK, and p38 MAPK in cardiac fibroblasts nih.govnih.gov.

Anti-Arrhythmic Modulation

This compound has been reported to possess anti-arrhythmic properties in preclinical studies researchgate.netfrontiersin.orgnih.govmdpi.com. Arrhythmias are abnormal heart rhythms that can lead to serious cardiovascular events.

Studies have demonstrated that this compound could antagonize arrhythmias in rats mdpi.com. Its anti-arrhythmic effects may be related to its ability to influence ion channels in cardiomyocytes. Prior studies have highlighted this compound's potential to inhibit Na⁺, K⁺, and Ca²⁺ currents in the myocardium, which could contribute to its antiarrhythmic action researchgate.net. Additionally, this compound mitigated angiotensin II-induced atrial fibrillation (AF) in mice, which was associated with the upregulation of Nrf2/HO-1 and inhibition of TGF-β/p-Smad2/3 pathways nih.gov. While one study using real-time cellular analysis showed that this compound exhibited a stronger blocking effect on the beating activities of primary neonatal rat cardiomyocytes compared to liensinine (B1675319), suggesting a potential to cause disruption of calcium homeostasis, further research is needed to fully understand the complex effects of this compound on cardiac electrical activity mdpi.comnih.gov.

Neuroprotective Potential

Preclinical studies have indicated that this compound possesses neuroprotective properties, demonstrating beneficial effects in various models of neurological disorders researchgate.netnih.govnih.govresearchgate.net. These effects are often attributed to its ability to mitigate neuronal damage, reduce neuroinflammation, and modulate neurotransmitter systems researchgate.netnih.govresearchgate.netresearchgate.net.

Protection Against Neuronal Damage

Research suggests that this compound can protect neurons from damage induced by various insults. In models of hypoxic-ischemic brain injury in neonatal rats, this compound treatment significantly reduced brain edema and cerebral infarction volume nih.gov. It also showed a protective effect against neuronal apoptosis in this model, as evidenced by decreased levels of pro-apoptotic markers like Bax and cleaved caspase-3 and an increase in the anti-apoptotic marker Bcl-2 researchgate.net. Furthermore, in a kainic acid-induced seizure model in rats, this compound pretreatment decreased neuronal loss in vulnerable hippocampal regions, specifically the CA1 and CA3 areas nih.govresearchgate.net. Studies in aluminum chloride-induced Alzheimer's disease models in rats also indicated that this compound treatment potentially prevented neurodegeneration in hippocampal tissue researchgate.net. The neuroprotective effects in cerebral ischemia models may be associated with the regulation of autophagy mediated by the Ca²⁺-dependent AMPK/mTOR pathway researchgate.netnih.gov.

Here is a summary of preclinical findings on this compound's protection against neuronal damage:

ModelSpeciesKey FindingRelevant Mechanism(s)Citation(s)
Hypoxic-ischemic brain injuryNeonatal RatsReduced brain edema and cerebral infarction volume; decreased neuronal apoptosisInhibition of pyroptosis; anti-oxidative stress; regulation of autophagy researchgate.netnih.govnih.gov
Kainic acid-induced seizureRatsDecreased neuronal loss in hippocampus (CA1 and CA3)Inhibition of NLRP3 inflammasome; reduced neuroinflammation nih.govresearchgate.net
Aluminum chloride-induced Alzheimer'sRatsPotential prevention of neurodegeneration in hippocampusInhibition of oxidative stress and neuroinflammation researchgate.net

Reduction of Neuroinflammation

Neuroinflammation is a significant contributor to neuronal damage in various neurological conditions. Preclinical studies have demonstrated that this compound exhibits anti-inflammatory effects in the central nervous system spandidos-publications.comnih.govresearchgate.netnih.gov. In neonatal rats with hypoxic-ischemic brain injury, this compound ameliorated neuroinflammation by inhibiting the NLRP3 inflammasome pathway and pyroptosis spandidos-publications.comnih.gov. Similarly, in a kainic acid-induced seizure rat model, this compound reduced neuroinflammation in the hippocampus, likely through the inhibition of NLRP3 inflammasome activation and a reduction in inflammatory cytokine levels spandidos-publications.comnih.govresearchgate.net. Studies using LPS-induced neuroinflammation in BV-2 microglial cells showed that this compound suppressed the production of pro-inflammatory mediators such as inducible nitric oxide synthase, interleukin-6, and tumor necrosis factor-α researchgate.net. In a subarachnoid hemorrhage model, this compound mitigated microglial neuroinflammation by inhibiting the TAK1-NF-κB signaling pathway and modulating microglial polarization nih.govconsensus.app. In aluminum chloride-induced Alzheimer's disease rats, this compound treatment decreased the gene expression of neuroinflammatory cytokines like TNF-α, IL-6, and IL-1β, and reduced the levels of neuroinflammatory proteins such as iNOS, COX-2, and NF-κB researchgate.net.

Here is a summary of preclinical findings on this compound's reduction of neuroinflammation:

ModelSpeciesKey FindingRelevant Mechanism(s)Citation(s)
Hypoxic-ischemic brain injuryNeonatal RatsReduced neuroinflammationInhibition of NLRP3 inflammasome and pyroptosis spandidos-publications.comnih.gov
Kainic acid-induced seizureRatsAmeliorated neuroinflammation in hippocampusInhibition of NLRP3 inflammasome; decreased inflammatory cytokines spandidos-publications.comnih.govresearchgate.net
LPS-induced neuroinflammationBV-2 microglial cellsSuppressed production of pro-inflammatory mediators (iNOS, IL-6, TNF-α)Inhibition of NF-κB and MAPK pathways spandidos-publications.comresearchgate.netresearchgate.netnih.gov
Subarachnoid hemorrhageMiceMitigated microglial neuroinflammationInhibition of TAK1-NF-κB signaling; modulation of microglial polarization nih.govconsensus.app
Aluminum chloride-induced Alzheimer'sRatsDecreased expression of neuroinflammatory cytokines (TNF-α, IL-6, IL-1β) and proteins (iNOS, COX-2, NF-κB)Inhibition of NF-κB pathway researchgate.net

Modulation of Neurotransmitter Release

Preclinical investigations suggest that this compound may influence neurotransmitter systems. In a kainic acid-induced seizure model in rats, this compound pretreatment prevented the elevation of glutamate (B1630785) levels in the hippocampus nih.govresearchgate.net. Furthermore, studies have indicated that this compound may interact with serotonin (B10506) receptors and could potentially improve monoamine neurotransmitter secretion researchgate.net. The inhibition of glutamate release by this compound has been shown to be potentially mediated through mechanisms involving the 5-hydroxytryptamine 1A (5HT1A) receptor, Gi/o protein, adenylyl cyclase, and protein kinase A pathways researchgate.net.

Here is a summary of preclinical findings on this compound's modulation of neurotransmitter release:

ModelSpeciesKey FindingRelevant Mechanism(s)Citation(s)
Kainic acid-induced seizureRatsPrevented glutamate elevation in hippocampusNot fully elucidated in this context, but potentially related to neuroprotection. nih.govresearchgate.net
Neurotransmitter system modulationVariousPotential improvement of monoamine secretion; inhibition of glutamate releaseInteraction with 5HT1A receptor, Gi/o protein, adenylyl cyclase, protein kinase A pathways researchgate.net

Antiseizure Activity

Preclinical studies have evaluated the potential antiseizure effects of this compound. In a kainic acid-induced seizure model in rats, this compound administration significantly increased seizure latency and reduced seizure scores nih.govresearchgate.net. This antiseizure activity was associated with its neuroprotective and anti-inflammatory effects in the hippocampus, including the inhibition of NLRP3 inflammasome activation and reduced inflammatory cytokine secretion nih.govresearchgate.net.

Here is a summary of preclinical findings on this compound's antiseizure activity:

ModelSpeciesKey FindingRelevant Mechanism(s)Citation(s)
Kainic acid-induced seizureRatsIncreased seizure latency; reduced seizure scoresNeuroprotection; anti-inflammation; inhibition of NLRP3 inflammasome nih.govresearchgate.net

Anti-Fibrotic Effects (General)

This compound has demonstrated anti-fibrotic properties in various preclinical models of fibrotic diseases spandidos-publications.comresearchgate.netresearchgate.netnih.gov. Studies have shown its efficacy in mitigating experimental pulmonary fibrosis induced by agents such as bleomycin (B88199) and amiodarone (B1667116) spandidos-publications.comresearchgate.netatsjournals.org. In a bleomycin-induced pulmonary fibrosis model, this compound attenuated fibrosis, which was linked to its anti-inflammatory, antioxidant, and cytokine-inhibitory properties, including the inhibition of NF-κB activity and TGF-β1 researchgate.net. This compound has also shown inhibitory effects on cardiac fibrosis induced by high glucose, suppressing the proliferation and collagen synthesis of cardiac fibroblasts and improving myocardial function in diabetic mice researchgate.netnih.gov. This effect appears to involve the inhibition of the TGF-β1-Smad and MAPK signaling pathways nih.gov. In a fibrotic endometriosis model in mice, this compound significantly reduced the expression of extracellular matrix components and decreased levels of TGF-β and p-ERK, suggesting inhibition of extracellular matrix deposition and fibrosis by blocking the TGF-β/ERK signaling pathway spandidos-publications.com.

Here is a summary of preclinical findings on this compound's anti-fibrotic effects:

ModelSpeciesKey FindingRelevant Mechanism(s)Citation(s)
Pulmonary fibrosis (Bleomycin)MiceAttenuated fibrosis; reduced hydroxyproline (B1673980) content; improved histological observationsAnti-inflammation; antioxidation; cytokine inhibition; NF-κB and TGF-β1 inhibition spandidos-publications.comresearchgate.netatsjournals.org
Pulmonary fibrosis (Amiodarone)MiceMitigated experimental pulmonary fibrosisNot specified in detail in snippet, but likely related to anti-inflammatory/antioxidant effects spandidos-publications.comatsjournals.org
Cardiac fibrosis (High glucose)MiceInhibited cardiac fibroblast proliferation and collagen synthesis; improved myocardial functionInhibition of TGF-β1-Smad and MAPK signaling pathways researchgate.netnih.gov
Fibrotic endometriosisMiceReduced expression of extracellular matrix components (fibronectin, collagen type I); decreased TGF-β and p-ERK levels; inhibited fibrosisBlocking of TGF-β/ERK signaling pathway spandidos-publications.com

Anti-Allergic Responses

Preclinical research indicates that this compound possesses anti-allergic properties, particularly in models involving mast cell activation researchgate.netnih.govresearchgate.net. Studies using mast cells (RBL-2H3 cells) have shown that this compound inhibits mast cell degranulation and the expression of cytokines nih.govresearchgate.net. It also inhibited the elevation of intracellular calcium and reduced the phosphorylation of the MAPK/NF-κB pathway in stimulated mast cells nih.govresearchgate.net. In in vivo studies using mouse models of dermatitis induced by dinitrochlorobenzene (DNCB), this compound improved the appearance of dermatitis, reduced mast cell infiltration, and restored the expression of barrier proteins in the skin nih.govresearchgate.netmdpi.com. This compound also reduced scratching behavior induced by compound 48/80 in mice nih.govresearchgate.net. These findings suggest that this compound's anti-allergic effects are mediated, at least in part, by its actions on mast cells and the modulation of inflammatory signaling pathways nih.govresearchgate.netmdpi.com.

Here is a summary of preclinical findings on this compound's anti-allergic responses:

ModelSpeciesKey FindingRelevant Mechanism(s)Citation(s)
Mast cell activation (in vitro)RBL-2H3 cellsInhibited degranulation and cytokine expression; inhibited intracellular calcium elevation; reduced MAPK/NF-κB pathway phosphorylationModulation of intracellular calcium; inhibition of MAPK/NF-κB pathways nih.govresearchgate.net
Atopic dermatitis (DNCB-induced)MiceImproved dermatitis appearance; reduced mast cell infiltration; restored skin barrier proteins; reduced scratching behaviorAnti-inflammatory effects; inhibition of MAPK/NF-κB pathways nih.govresearchgate.netmdpi.com
Allergic inflammation (HDM-induced asthma)C57BL/6J miceAttenuated allergic inflammation; inhibited activation of dendritic cells; attenuated differentiation of TH2 and TH17 cellsInhibition of NF-κB signaling in dendritic cells nih.gov

Molecular and Cellular Mechanisms of Neferine Action

Signal Transduction Pathway Modulation

Neferine (B1663666) has been shown to modulate several critical signal transduction pathways, influencing cellular responses in various physiological and pathological contexts. These pathways include the Mitogen-Activated Protein Kinase (MAPK) pathway, the Phosphoinositide 3-Kinase/Protein Kinase B/Mechanistic Target of Rapamycin (PI3K/AKT/mTOR) pathway, and the AMP-Activated Protein Kinase (AMPK) pathway.

Mitogen-Activated Protein Kinase (MAPK) Pathway Dysregulation

The MAPK pathway is a central signaling cascade involved in transmitting extracellular stimuli to the nucleus, regulating processes such as cell proliferation, differentiation, and apoptosis. It consists of a cascade of kinases, including Extracellular Signal-Regulated Kinase (ERK), c-Jun N-terminal Kinase (JNK), and p38 MAPK. This compound has been observed to influence the activity of these kinases, although the nature of this modulation (inhibition or activation) can vary depending on the cell type and stimulus. spandidos-publications.comall-imm.com

Studies have reported that this compound can inhibit the phosphorylation of ERK1/2. For instance, in an ovalbumin (OVA)-induced asthma model, this compound treatment reduced the phosphorylation of ERK, suggesting a role in mitigating inflammation. spandidos-publications.comall-imm.comall-imm.com Similarly, this compound inhibited ERK activation in the context of carbon tetrachloride-induced liver fibrosis. nih.gov However, some contexts might show different effects, highlighting the complexity of this compound's interactions with this pathway.

This compound's effect on JNK phosphorylation also appears context-dependent. In OVA-induced asthma, this compound decreased JNK phosphorylation, contributing to its anti-inflammatory effects. spandidos-publications.comall-imm.comall-imm.com Conversely, in studies involving pancreatic cancer cells and melanoma cells, this compound was found to induce apoptosis by promoting the activation (phosphorylation) of the JNK signaling pathway. ajol.infoamegroups.orgdntb.gov.ua This suggests that this compound can either inhibit or activate JNK depending on the specific cellular environment and disease model.

The modulation of p38 MAPK by this compound also shows variability. This compound has been shown to reduce p38 phosphorylation in models of asthma and liver fibrosis, correlating with reduced inflammation and fibrosis. spandidos-publications.comall-imm.comall-imm.comnih.gov In contrast, this compound activated p38 MAPK in pancreatic cancer cells and melanoma cells, contributing to apoptosis induction. ajol.infoamegroups.orgdntb.gov.ua Furthermore, this compound's ability to stabilize p21, a cell cycle inhibitor, in human osteosarcoma cells was found to be dependent on the activation of p38 MAPK. capes.gov.brsigmaaldrich.comscientificlabs.co.uk

These findings indicate that this compound's impact on the MAPK pathway is not uniform and depends on the specific cellular context and the upstream signals involved. The differential modulation of ERK, JNK, and p38 MAPK likely contributes to the varied pharmacological effects of this compound.

c-Jun N-terminal Kinase (JNK)

Phosphoinositide 3-Kinase/Protein Kinase B/Mechanistic Target of Rapamycin (PI3K/AKT/mTOR) Pathway Regulation

The PI3K/AKT/mTOR pathway is a crucial regulator of cell growth, proliferation, survival, and autophagy. This compound has been shown to modulate this pathway, with observed effects varying based on the cellular context. In some cancer cell lines, such as human lung cancer cells, this compound has been reported to induce apoptosis and autophagy by inhibiting the PI3K/Akt/mTOR signaling pathway. ajol.infonih.gov This inhibition is associated with decreased phosphorylation of key components of the pathway.

However, other studies indicate that this compound can activate the PI3K/AKT/mTOR pathway. For example, this compound ameliorated sepsis-induced myocardial dysfunction by activating this pathway, leading to anti-apoptotic and antioxidative effects. frontiersin.orgnih.gov In hypoxic muscle cells, this compound inhibited autophagy while activating the Akt/mTOR pathway. spandidos-publications.com These contrasting findings highlight the complex regulatory role of this compound on the PI3K/AKT/mTOR pathway, which can lead to different outcomes depending on the specific cell type and pathological condition.

AMP-Activated Protein Kinase (AMPK) Pathway Activation

The AMPK pathway is a key energy sensor in cells, playing a vital role in regulating energy homeostasis, metabolism, and autophagy. Research suggests that this compound can activate the AMPK pathway. In studies investigating the anti-adipogenic effects of this compound, it was observed that this compound treatment significantly upregulated the expression and phosphorylation of AMPK. mdpi.com This activation of AMPK was linked to the inhibition of lipid accumulation and adipocyte differentiation. mdpi.com

Furthermore, the AMPK/mTOR pathway has been implicated in the effects of this compound on autophagy. While this compound can regulate autophagy through different mechanisms depending on the context, the AMPK/mTOR pathway is a key regulator of this process. spandidos-publications.comnih.gov Studies have shown that this compound can modulate autophagy through the Ca2+-dependent AMPK/mTOR pathway, for instance, in the context of cerebral ischemia. spandidos-publications.comnih.gov this compound has also been shown to activate autophagy through an AMPK-mTOR signaling pathway in some instances. google.com These findings suggest that this compound's interaction with the AMPK pathway is significant for its metabolic and cellular regulatory effects.

Here is a summary of this compound's effects on key signaling pathways:

Pathway/ComponentEffect of this compoundCellular/Disease Contexts
MAPK Pathway
ERKInhibition of phosphorylationOVA-induced asthma, Carbon tetrachloride-induced liver fibrosis
JNKInhibition of phosphorylationOVA-induced asthma
JNKActivation of phosphorylationPancreatic cancer cells, Melanoma cells
p38 MAPKInhibition of phosphorylationOVA-induced asthma, Carbon tetrachloride-induced liver fibrosis
p38 MAPKActivation of phosphorylationPancreatic cancer cells, Melanoma cells, Osteosarcoma cells
PI3K/AKT/mTOR InhibitionHuman lung cancer cells (autophagy/apoptosis induction)
PI3K/AKT/mTORActivationSepsis-induced myocardial dysfunction, Hypoxic muscle cells
AMPK Pathway ActivationAdipocytes, Cerebral ischemia

Table 1: Summary of this compound's Modulation of Key Signaling Pathways

Transcriptional and Post-Transcriptional Regulatory Networks

This compound has been shown to modulate various transcriptional and post-transcriptional regulatory networks, impacting the expression of genes involved in antioxidant defense, inflammatory responses, and fibrotic processes. These effects are mediated, in part, through its interaction with critical transcription factors and associated signaling cascades.

Nuclear Factor Erythroid 2-Related Factor 2 (Nrf2) Signaling Activation

The Nuclear Factor Erythroid 2-Related Factor 2 (Nrf2) signaling pathway is a crucial regulator of the cellular antioxidant response. Nrf2 is a transcription factor that, upon activation, translocates to the nucleus and binds to antioxidant response elements (AREs) in the promoter regions of target genes, thereby inducing the expression of a battery of protective enzymes. frontiersin.org Studies indicate that this compound can activate the Nrf2 pathway, contributing to its observed antioxidant and cytoprotective effects. spandidos-publications.comtandfonline.comtandfonline.commdpi.com This activation is suggested to occur, in part, by potentially decreasing the expression of Keap1, a protein that typically sequesters Nrf2 in the cytoplasm and targets it for degradation. tandfonline.comtandfonline.com

Key downstream targets of Nrf2 include Heme Oxygenase-1 (HO-1) and NAD(P)H:quinone oxidoreductase 1 (NQO1). These enzymes play vital roles in mitigating oxidative stress and detoxifying harmful quinones. Research demonstrates that this compound treatment leads to the upregulation of both HO-1 and NQO1 expression. spandidos-publications.comtandfonline.comtandfonline.com This induction is consistent with the activation of the Nrf2 pathway and contributes to this compound's protective effects against oxidative injury in various cell types, including neuronal cells and cardiomyoblasts. spandidos-publications.commdpi.com For instance, studies in human BPH-1 cells treated with this compound showed a dose-dependent increase in the gene and protein expression of Nrf2, HO-1, and NQO1, with more substantial effects observed at 48 hours compared to 24 hours. tandfonline.comtandfonline.com

Here is a representation of observed changes in Nrf2, HO-1, and NQO1 expression in human BPH-1 cells treated with this compound:

Treatment (Concentration)Time (h)Nrf2 Gene Expression (Fold Change vs Control)HO-1 Gene Expression (Fold Change vs Control)NQO1 Gene Expression (Fold Change vs Control)Nrf2 Protein Expression (Relative)HO-1 Protein Expression (Relative)NQO1 Protein Expression (Relative)
This compound (3 µM)24≈1.5Not specifiedNot specifiedElevatedElevatedElevated
This compound (9 µM)24≈1.5Not specifiedNot specifiedElevatedElevatedElevated
This compound (3 µM)48≈1.5AmplifiedAmplifiedMore Noticeable ElevatedMore Noticeable ElevatedMore Noticeable Elevated
This compound (9 µM)48≈1.5AmplifiedAmplifiedUtmost ExpressionUtmost ExpressionUtmost Expression
SFN (15 µM)48Almost the same as this compoundNot specifiedNot specifiedNot specifiedNot specifiedNot specified

Nuclear Factor-kappa B (NF-κB) Pathway Inhibition

The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammatory and immune responses. Aberrant activation of NF-κB is implicated in various inflammatory diseases. This compound has been demonstrated to strongly inhibit NF-κB activation, contributing to its anti-inflammatory properties. spandidos-publications.comselleckchem.com The canonical NF-κB pathway typically involves the activation of the IκB kinase (IKK) complex, which phosphorylates IκB proteins, leading to their degradation and the subsequent translocation of NF-κB dimers, such as the p65:p50 heterodimer, into the nucleus. dovepress.comnih.gov

Inhibition of IκB-α phosphorylation and subsequent degradation is a key mechanism by which the NF-κB pathway is negatively regulated. selleckchem.comdovepress.com Curcumenol, another compound, has been reported to inhibit NF-κB activation by blocking IκBα phosphorylation and degradation. selleckchem.com While the provided search results strongly indicate this compound's inhibition of the NF-κB pathway, direct detailed evidence within these results specifically on this compound's effect on IκB-α phosphorylation and degradation is not explicitly detailed in the provided snippets. However, the general mechanism of NF-κB inhibition often involves this step.

Upon degradation of IκB proteins, the NF-κB dimer, including the p65 subunit, is released and translocates to the nucleus to regulate gene expression. dovepress.comnih.gov this compound has been shown to suppress the nuclear translocation of the NF-κB p65 subunit. spandidos-publications.comselleckchem.comscispace.com This prevention of p65 nuclear translocation is a critical step in inhibiting NF-κB-mediated gene expression and thus reducing the production of pro-inflammatory mediators. For example, this compound reduced elevated levels of TNF-α and IL-6 in mice by inhibiting NF-κB activity in the nucleus. spandidos-publications.com It has also been shown to attenuate the IL-1β-induced inflammatory response in endothelial cells by inhibiting NF-κB nuclear translocation. spandidos-publications.com

Inhibition of IκB-α Phosphorylation and Degradation

Transforming Growth Factor-beta (TGF-β)/Smad Signaling Pathway Inhibition

The Transforming Growth Factor-beta (TGF-β)/Smad signaling pathway plays a crucial role in various cellular processes, including cell growth, differentiation, and extracellular matrix production. Dysregulation of this pathway is heavily implicated in the development of fibrosis in various tissues. spandidos-publications.comfrontiersin.org this compound has been shown to inhibit the TGF-β/Smad signaling pathway, contributing to its anti-fibrotic effects. spandidos-publications.comfrontiersin.orgaging-us.comnih.govlongdom.org This inhibition has been observed in different contexts, including angiotensin II-induced atrial fibrosis in mice and testosterone-induced benign prostatic hyperplasia. spandidos-publications.comnih.gov

Studies have demonstrated that this compound can decrease the expression of key components of this pathway, such as TGF-β1, TGFBR2, and phosphorylated Smad2/3 (p-Smad2/3). aging-us.comnih.govlongdom.org For instance, in testosterone-treated WPMY-1 cells, this compound decreased the expression of TGF-β1, TGFBR2, and p-Smad2/3. nih.gov Similarly, in A549 cells stimulated with TGF-β1, this compound inhibited the increased expression of p-Smad2 and p-Smad3. longdom.org This inhibition of Smad protein phosphorylation prevents their nuclear translocation and subsequent activation of pro-fibrotic gene expression. frontiersin.orglongdom.org

Here is a representation of observed changes in TGF-β/Smad pathway components upon this compound treatment:

Model/Cell TypeStimulusEffect of Stimulus on Pathway ComponentsEffect of this compound on Pathway ComponentsKey ObservationSource
Angiotensin II-infused mice atriaAngiotensin IIActivated TGF-β/p-Smad2/3Inhibited TGF-β/p-Smad2/3This compound inhibited Ang II-induced atrial fibrosis. aging-us.com
Testosterone-induced BPH in miceTestosteroneUpregulated TGF-β1, TGFBR2, p-Smad2/3Decreased TGF-β1, TGFBR2, p-Smad2/3This compound attenuated BPH progression. nih.gov
Testosterone-treated WPMY-1 cellsTestosteroneIncreased TGF-β1, TGFBR2, p-Smad2/3Decreased TGF-β1, TGFBR2, p-Smad2/3This compound reversed effects of testosterone. nih.gov
TGF-β1-stimulated A549 cellsTGF-β1Increased p-Smad2, p-Smad3Inhibited increase in p-Smad2, p-Smad3This compound inhibited TGF-β1-induced EMT. longdom.org
Diabetic mice (myocardial fibrosis)High GlucoseActivated TGF-β1-Smad, ERK, p38MAPKInhibited TGF-β1-Smad, ERK, p38MAPKThis compound suppressed cardiac fibroblast proliferation and collagen synthesis. frontiersin.org

Signal Transducer and Activator of Transcription 3 (STAT3) Modulation

Signal Transducer and Activator of Transcription 3 (STAT3) is a transcription factor that plays a critical role in numerous cellular processes, including cell proliferation, survival, and immune responses. Aberrant activation of STAT3 is frequently observed in various cancers and inflammatory diseases mdpi.comacu.edu.in. STAT3 activation typically involves phosphorylation at tyrosine 705 by receptor tyrosine kinases or non-receptor tyrosine kinases, leading to dimerization, nuclear translocation, and binding to target gene promoters mdpi.com.

Studies have indicated that this compound can influence STAT3 signaling. Research in colorectal cancer models suggests that this compound may reduce the development of tumors by decreasing phosphorylated STAT3 (pSTAT3) levels. Molecular docking analysis has also indicated an interaction between this compound and STAT3 researchgate.net. In colon cancer cells, this compound has been shown to inhibit these cells by activating p65 and STAT3 researchgate.netresearchgate.net.

Programmed Cell Death Modulators

This compound has been shown to modulate various forms of programmed cell death, including apoptosis, autophagy, pyroptosis, and ferroptosis, depending on the cell type and context.

Apoptosis-Associated Protein Regulation

Apoptosis, or programmed cell death, is a crucial process for development and tissue homeostasis. It is characterized by specific morphological and biochemical changes, including the activation of caspases and modulation of Bcl-2 family proteins ajol.info. This compound has been widely reported to induce apoptosis in various cancer cell lines.

Studies in esophageal squamous cell carcinoma (ESCC) cells demonstrated that this compound induced apoptosis, evidenced by the upregulation of cleaved caspase-3, cleaved caspase-9, and cleaved PARP, alongside downregulation of the anti-apoptotic protein Bcl-2 nih.gov. This effect was linked to increased reactive oxygen species (ROS) production and activation of the JNK pathway nih.gov.

In pancreatic cancer cells, this compound treatment induced apoptosis by regulating the expression of proteins such as cleaved caspase-3, cleaved PARP, Bcl-2, and Bax. It was found that this compound promoted apoptosis in PANC-1 cells via activation of the p38 MAPK/JNK signaling pathway ajol.info.

This compound has also been shown to ameliorate sepsis-induced myocardial dysfunction through anti-apoptotic effects. In LPS-treated H9c2 cells, this compound reduced apoptosis, inhibited ROS production, and improved mitochondrial function. This protective effect was associated with the activation of the PI3K/AKT/mTOR signaling pathway, with this compound upregulating Bcl-2 expression and suppressing cleaved caspase-3 activity frontiersin.org. Inhibition of the PI3K/AKT pathway reversed the anti-apoptotic effects of this compound frontiersin.org.

In benign prostate hyperplasia (BPH) cells, this compound regulated apoptosis by modulating the expression of Bax, Bcl-2, Cytochrome C, Caspase 9, and Caspase 3 tandfonline.com. This was suggested to involve a potential crosstalk mechanism between oxidative stress and apoptosis, mediated through the activation of the Nrf2-ARE pathway tandfonline.com.

The following table summarizes some of the observed effects of this compound on apoptosis-associated proteins:

Cell TypeThis compound Effect on ApoptosisKey Protein ModulationsAssociated Pathway(s)Reference
Esophageal Squamous Cell Carcinoma (ESCC)Induces↑ Cleaved caspase-3, ↑ Cleaved caspase-9, ↑ Cleaved PARP, ↓ Bcl-2ROS-mediated JNK pathway nih.gov
Pancreatic Cancer (PANC-1)Induces↑ Cleaved caspase-3, ↑ Cleaved PARP, ↑ Bax, ↓ Bcl-2p38 MAPK/JNK signaling pathway ajol.info
H9c2 (LPS-treated)Inhibits↑ Bcl-2, ↓ Cleaved caspase-3PI3K/AKT/mTOR signaling pathway frontiersin.org
Benign Prostate Hyperplasia (BPH-1)Induces↑ Bax, ↓ Bcl-2, ↑ Cytochrome C, ↑ Caspase 9, ↑ Caspase 3Nrf2-ARE pathway (potential crosstalk with OS) tandfonline.com
Prostate Cancer (LNCaP)Induces↑ Cleaved caspase-9, ↑ Cleaved PARP, ↑ Bax, ↓ Bcl-2, ↓ PARPPI3K/AKT signaling pathway ingentaconnect.com

Autophagy-Related Gene (ATG) and Protein Expression

Autophagy is a cellular process involving the degradation and recycling of damaged organelles and proteins. It can play a dual role in cell survival or death depending on the context. Key markers of autophagy include LC3 (LC3-I and the lipidated form LC3-II) and p62/SQSTM1 ingentaconnect.comspandidos-publications.com.

This compound has been shown to have regulatory effects on autophagy. In some contexts, it appears to induce autophagy, while in others, it may inhibit it.

Studies in prostate cancer cells (LNCaP) demonstrated that this compound treatment increased LC3B-II protein expression, a marker associated with autophagosome formation ingentaconnect.com. This induction of autophagy was suggested to contribute to cell death ingentaconnect.com. Similarly, in DU145 prostate cancer cells, this compound treatment increased LC3-II expression and decreased p62 expression, indicating the induction of autophagic flux spandidos-publications.com. This was associated with enhanced TRAIL-induced apoptosis spandidos-publications.com.

Research also indicates that this compound can induce autophagy via the AMPK-mTOR-dependent pathway. In PC-12 cells, this compound enhanced the expression of LC3-II and promoted the clearance of mutant huntingtin protein in an autophagy-related gene 7 (Atg7)-dependent manner mdpi.com. This compound treatment led to increased phosphorylated AMPK, followed by a reduction in phosphorylated p70S6K, a downstream target of mTOR mdpi.com.

Conversely, a study using orbital fibroblasts from Graves' orbitopathy patients suggested that this compound inhibited autophagy induced by IL-13. This was indicated by the suppression of autophagosome formation, downregulation of autophagy markers like Beclin-1, Atg-5, and LC3-II/LC3-I ratio, and upregulation of p62 nih.gov. This inhibitory effect on autophagy was accompanied by the upregulation of Nrf2 nih.gov.

Analysis of autophagy-related gene expression using PCR arrays has shown that this compound can regulate a panel of genes, including Ifna4, Fam176a, Ulk-1, PERK, Cxcr4, and p62 (SQSTM1) researchgate.net. Upregulation of ULK-1 and PERK was validated at the protein level, and siRNA knockdown of PERK or Ulk-1 genes abolished this compound-mediated autophagosome formation, confirming their involvement in this compound-induced autophagy researchgate.net.

The dual nature of this compound's effect on autophagy highlights the complexity of its molecular actions, which can be context-dependent.

Pyroptosis Pathway Inhibition

Pyroptosis is a highly inflammatory form of programmed cell death mediated by caspases, particularly caspase-1, and characterized by the formation of pores in the cell membrane by gasdermin proteins, leading to the release of pro-inflammatory cytokines like IL-1β and IL-18 frontiersin.orgresearchgate.net.

This compound has been shown to inhibit pyroptosis in various cell types. Research in endothelial cells demonstrated that this compound inhibited LPS-ATP-induced pyroptosis by blocking the ROS/NLRP3/caspase-1 signaling pathway researchgate.netspandidos-publications.comnih.govresearchgate.net. This compound was found to reduce oxidative stress and the activation of the NLRP3 inflammasome spandidos-publications.comnih.govresearchgate.net. siRNA-mediated knockdown of NLRP3 promoted the inhibitory effects of this compound on pyroptosis, while NLRP3 overexpression reversed these effects nih.govresearchgate.net.

In models of ischemia/reperfusion injury, this compound inhibited pyroptosis, improving blood-brain barrier integrity via regulation of the peroxisome proliferator-activated receptor γ coactivator 1α/NLRP3/GSDMD signaling pathway spandidos-publications.com. This compound also alleviated neuroinflammation and reduced seizure severity in a rat model, likely by inhibiting NLRP3 inflammasome activation and reducing inflammatory cytokine levels spandidos-publications.com.

These findings suggest that this compound's inhibitory effect on pyroptosis is primarily mediated through the suppression of the NLRP3 inflammasome pathway, often linked to its antioxidant properties and reduction of ROS production.

Ferroptosis Pathway Induction

Ferroptosis is an iron-dependent form of regulated cell death driven by lipid peroxidation dovepress.com. It is distinct from apoptosis, autophagy, and pyroptosis and is characterized by the accumulation of iron and reactive oxygen species, leading to oxidative damage to lipids.

Recent studies have explored the effect of this compound on ferroptosis, particularly in the context of cancer. Research on thyroid cancer cells revealed that this compound can induce ferroptosis bohrium.comnih.govresearchgate.netnih.govresearchgate.net. This effect was found to be mediated through the inhibition of the Nrf2/HO-1/NQO1 signaling pathway nih.govresearchgate.netnih.gov. This compound treatment downregulated the protein expression of Nrf2, HO-1, and NQO1 both in vitro and in vivo nih.govnih.gov. Overexpression of Nrf2 partly rescued the this compound-induced ferroptosis in thyroid cancer cells nih.gov.

The Nrf2 pathway is a key regulator of the cellular antioxidant response and plays a role in protecting against ferroptosis by regulating the expression of genes involved in glutathione (B108866) synthesis and iron metabolism, such as SLC7A11 and GPX4 dovepress.com. By inhibiting this pathway, this compound promotes the conditions necessary for ferroptosis induction.

The table below summarizes this compound's effect on ferroptosis in thyroid cancer:

Cell TypeThis compound Effect on FerroptosisKey Protein/Pathway ModulationsOutcomeReference
Thyroid Cancer Cells (IHH-4, CAL-62)Induces↓ Nrf2, ↓ HO-1, ↓ NQO1Increased ferroptosis, Reduced cell viability nih.govresearchgate.netnih.gov

This suggests that this compound's ability to induce ferroptosis by targeting the Nrf2 pathway represents a potential mechanism for its anti-cancer effects.

Cell Cycle Regulatory Protein Interactions

This compound has been shown to influence the cell cycle by modulating the expression and activity of key regulatory proteins, leading to cell cycle arrest in various cell types ajol.infoplos.orgplos.orgoncotarget.comresearchgate.net. This modulation primarily involves cyclin-dependent kinases (CDKs) and cyclins.

Cyclin-Dependent Kinase (CDK) Inhibition

Studies indicate that this compound can induce cell cycle arrest, often at the G0/G1 phase, by affecting the activity of CDKs ajol.infoplos.orgplos.orgoncotarget.comresearchgate.net. CDKs, in complex with cyclins, drive cell cycle progression ajol.info. This compound treatment has been shown to decrease the expression of CDK regulators like CDK2, CDK4, and CDK6 ajol.infoplos.orgplos.orgresearchgate.net. Conversely, this compound can increase the expression of CDK inhibitors, such as p21 ajol.infooncotarget.comresearchgate.net. Increased p21 levels suppress cyclin/CDK complexes, thereby blocking cell cycle progression ajol.info.

Table 1: Effects of this compound on CDK and CDK Inhibitor Expression

ProteinEffect of this compound TreatmentRelevant Cell TypesSource
CDK2Decreased expressionRetinal pigment epithelial cells researchgate.net
CDK4Decreased expressionGastric cancer cells, Gallbladder cancer cells plos.orgplos.org
CDK6Decreased expressionGastric cancer cells, Gallbladder cancer cells, VSMCs plos.orgplos.orgnih.gov
p21Increased expressionPancreatic cancer cells, Cardiac fibroblasts, Retinal pigment epithelial cells, Osteosarcoma cells sigmaaldrich.comajol.infooncotarget.comresearchgate.net
p27Increased expressionRetinal pigment epithelial cells researchgate.net

Cyclin D1 Modulation

Cyclin D1 is a key protein involved in the transition from the G0/G1 phase to the S phase of the cell cycle ajol.infooncotarget.com. This compound treatment has been consistently shown to decrease the expression of Cyclin D1 ajol.infoplos.orgplos.orgoncotarget.comnih.gov. This downregulation of Cyclin D1 contributes to the observed G0/G1 cell cycle arrest induced by this compound ajol.infoplos.orgplos.orgoncotarget.com. The inhibition of the CDK4/CDK6/CyclinD1 complex is considered a mechanism by which this compound inhibits cell proliferation in certain cancer cells plos.orgplos.org.

Receptor and Ion Channel Binding Dynamics

This compound interacts with various receptors and ion channels, contributing to its diverse pharmacological effects researchgate.netresearchgate.netnih.govnih.gov.

5-Hydroxytryptamine 1A (5-HT1A) Receptor Agonism

Research suggests that this compound acts as an agonist at the 5-HT1A receptor researchgate.netnih.govresearchgate.net. Studies using the forced swimming test in mice, a model for evaluating antidepressant-like effects, have shown that the anti-immobility effects of this compound are antagonized by selective 5-HT1A receptor antagonists like WAY 100635 nih.govresearchgate.netioms.co.jp. Molecular docking studies have also indicated a high binding affinity of this compound for 5-HT1A receptors researchgate.net. Activation of 5-HT1A receptors by this compound is proposed to decrease calcium influx and glutamate (B1630785) release, potentially through the activation of Gi/o proteins and inhibition of the adenylyl cyclase/cAMP/protein kinase A cascade researchgate.net.

Calcium Channel Regulation

This compound has demonstrated effects on calcium channels, acting as a calcium channel blocker researchgate.net. It can moderate intracellular Ca²⁺ levels researchgate.net. Studies have shown that this compound decreases the 4-aminopyridine-stimulated elevation in intrasynaptosomal calcium concentration researchgate.net. This compound has also been reported to activate the ryanodine (B192298) receptor (RyR), a calcium release channel in the sarcoplasmic reticulum, leading to the mobilization of cytosolic calcium researchgate.net. This RyR activation appears to be specific, with no significant effect on the inositol (B14025) 1,4,5-trisphosphate (InsP3) receptor or SERCA under certain conditions researchgate.net. This compound has also been shown to inhibit Kv4.3 potassium channels nih.gov.

Toll-Like Receptor 4 (TLR4) Pathway Involvement

This compound has been implicated in modulating the Toll-Like Receptor 4 (TLR4) signaling pathway, which plays a crucial role in inflammatory responses spandidos-publications.comresearchgate.netfrontiersin.orgnih.govwindows.net. Studies suggest that this compound can suppress the TLR4/NF-κB signaling pathway spandidos-publications.comfrontiersin.org. TLR4 is an upstream regulator of the NF-κB pathway spandidos-publications.com. This compound has been shown to inhibit the degradation and phosphorylation of IκB-α, which in turn prevents the nuclear translocation of NF-κB researchgate.netfrontiersin.org. This inhibition of the NF-κB pathway contributes to the anti-inflammatory effects observed with this compound treatment spandidos-publications.comresearchgate.netfrontiersin.org. The relationship between TLR4/NF-κB signaling and certain pathological conditions, such as benign prostatic hyperplasia, has also been noted, where this compound's effects may involve this pathway nih.govwindows.net.

Table 2: Effects of this compound on Receptor and Ion Channel Pathways

Target/PathwayEffect of this compound TreatmentProposed MechanismRelevant ContextsSource
5-HT1A ReceptorAgonismActivation of Gi/o protein, inhibition of adenylyl cyclase/cAMP/PKA cascadeAntidepressant-like effects, decreased calcium influx and glutamate release researchgate.netnih.govresearchgate.netioms.co.jp
Calcium ChannelsBlockade/RegulationModeration of intracellular Ca²⁺ levels, decreased intrasynaptosomal Ca²⁺ influxNeuroprotection, regulation of autophagic flux researchgate.netresearchgate.netnih.gov
Ryanodine Receptor (RyR)ActivationMobilization of cytosolic calciumAutophagy-dependent cell death in certain cancers researchgate.net
Kv4.3 Potassium ChannelsInhibitionAffects potassium currentsElectrophysiological effects in cardiac cells nih.gov
TLR4 PathwayInhibitionSuppression of TLR4/NF-κB signaling, inhibition of IκB-α degradation/phosphorylationAnti-inflammatory effects, attenuation of kidney injury, benign prostatic hyperplasia spandidos-publications.comresearchgate.netfrontiersin.orgnih.govwindows.net

Ryanodine Receptor-Dependent Mechanisms

This compound has been shown to interact with ryanodine receptors (RyRs), which are intracellular calcium channels primarily located on the sarcoplasmic and endoplasmic reticulum. Activation of RyRs by this compound leads to the mobilization and release of calcium ions from these intracellular stores, consequently increasing cytosolic calcium levels nih.govresearchgate.netnih.govresearchgate.net. This increase in intracellular calcium is a critical signaling event that can trigger various downstream cellular processes.

Studies have demonstrated that this compound's ability to activate RyRs and induce calcium release is linked to the induction of autophagy and cell death, particularly in certain cancer cell lines nih.govresearchgate.netnih.govresearchgate.net. This mechanism suggests a potential therapeutic avenue for this compound in conditions where modulating intracellular calcium homeostasis and inducing autophagy are desirable. The activation of RyRs by this compound has been reported to occur through pathways that may involve AMPK/mTOR signaling cascades researchgate.netresearchgate.net.

Cytoskeletal Dynamics and Cell Adhesion Pathways

This compound influences cellular morphology, migration, and invasion by modulating key components of the cytoskeleton and cell adhesion machinery. This involves interactions with pathways such as the RhoA/Rho pathway and proteins like MYPT1, FAK, and S6K1.

RhoA/Rho Pathway and Myosin Light Chain Phosphatase Target 1 (MYPT1) Modulation

The RhoA/Rho pathway is a critical regulator of the actin cytoskeleton, cell shape, adhesion, and motility. RhoA, a small GTPase, activates downstream effectors, including Rho-associated kinase (ROCK), which in turn phosphorylates Myosin Light Chain Phosphatase (MLCP), thereby inhibiting its activity. Inhibition of MLCP leads to increased phosphorylation of the myosin light chain, promoting actin-myosin interaction and contractility, which are essential for cell migration and invasion physiology.org.

Research indicates that this compound can modulate the RhoA/Rho pathway. Studies have shown that this compound treatment can reduce RhoA expression and effectively inhibit the phosphorylation of MYPT1, a regulatory subunit of MLCP nih.govresearchgate.netresearchgate.net. This suggests that this compound may exert its effects on cytoskeletal dynamics and cell motility by interfering with the RhoA-ROCK-MYPT1 signaling axis. By inhibiting MYPT1 phosphorylation, this compound could potentially promote MLCP activity, leading to decreased myosin light chain phosphorylation and reduced cellular contractility and migration. This mechanism has been implicated in the anti-metastasis activity observed with this compound in certain cancer models nih.govresearchgate.netresearchgate.net.

Table 1: Effects of this compound on RhoA and p-MYPT1 Expression

Target ProteinThis compound ConcentrationEffect on Expression/PhosphorylationReference
RhoA6 µM and increasing dosesSignificantly decreased expression (in HepG2 cells) nih.gov
p-MYPT13 µMStrongly inhibited phosphorylation (in HepG2 cells) nih.gov

Focal Adhesion Kinase (FAK) and S6 Kinase 1 (S6K1) Inhibition

Focal Adhesion Kinase (FAK) is a non-receptor tyrosine kinase that plays a central role in cell adhesion, migration, proliferation, and survival by integrating signals from integrins and growth factor receptors patsnap.comayurvedjournal.com. Ribosomal S6 Kinase 1 (S6K1) is a serine/threonine kinase that is a downstream effector of the mTOR signaling pathway, involved in regulating protein synthesis, cell growth, and proliferation tandfonline.com.

This compound has been identified as a dual inhibitor of FAK and S6K1 plos.orgmdpi.com. Studies, particularly in cancer cell lines such as retinoblastoma and neuroblastoma, have demonstrated that this compound treatment leads to a reduction in the protein levels and/or phosphorylation of FAK and S6K1 plos.orgmdpi.complos.orgamegroups.orgsci-hub.se. This inhibition of FAK and S6K1 signaling by this compound is associated with the induction of autophagy and apoptosis, as well as the suppression of cell proliferation and migration plos.orgmdpi.complos.orgsci-hub.se.

Table 2: Effects of this compound on FAK and S6K1

Target ProteinEffect of this compound TreatmentAssociated Cellular OutcomesReference
FAKDecreased protein levels and/or phosphorylationInhibition of proliferation, migration; Induction of autophagy and apoptosis (in cancer cells) plos.orgmdpi.complos.orgsci-hub.se
S6K1Decreased protein levels and/or phosphorylationInhibition of proliferation, migration; Induction of autophagy and apoptosis (in cancer cells) plos.orgmdpi.complos.orgsci-hub.se

Synaptic Plasticity and Neurotransmission Regulatory Elements

Presynaptic Protein Modulation

Presynaptic terminals are responsible for the release of neurotransmitters. Proteins located in the presynaptic terminal, such as synaptophysin, are markers of synaptic vesicle abundance and are indicative of the structural integrity and function of synapses mdpi.com.

Research in animal models of neurological conditions has provided insights into this compound's effects on presynaptic proteins. For instance, in a kainic acid-induced seizure model in rats, this compound pretreatment was shown to reverse the decrease in the expression levels of synaptophysin in the hippocampus nih.gov. This suggests that this compound may help maintain or restore the levels of presynaptic proteins, potentially supporting synaptic function in the face of neuronal insult.

Postsynaptic Density Protein 95 (PSD95) Regulation

The postsynaptic density (PSD) is a specialized structure in the postsynaptic neuron that is rich in proteins involved in neurotransmitter receptor clustering, signal transduction, and synaptic plasticity. PSD95 is a major scaffolding protein in the PSD and plays a critical role in the organization and function of excitatory synapses mdpi.com.

Similar to its effect on synaptophysin, this compound has been observed to influence the expression of PSD95. In the kainic acid-induced seizure model, this compound pretreatment reversed the decrease in PSD95 expression levels in the hippocampus nih.gov. The downregulation of both synaptophysin and PSD95 is associated with neuronal loss and synaptic dysfunction nih.gov. Therefore, this compound's ability to counteract the reduction in PSD95 levels suggests a protective effect on postsynaptic structures, contributing to the preservation of synaptic integrity and potentially mitigating synaptic dysfunction.

Table 3: Effects of this compound on Synaptic Proteins in a Rat Model

Target ProteinModelEffect of this compound PretreatmentAssociated OutcomeReference
Synaptophysin (Presynaptic)Kainic acid-induced seizure in ratsReversal of decreased expression levels in hippocampusPrevention of nerve cell damage and synaptic dysfunction nih.gov
PSD95 (Postsynaptic)Kainic acid-induced seizure in ratsReversal of decreased expression levels in hippocampusPrevention of nerve cell damage and synaptic dysfunction nih.gov

Biosynthesis and Origin of Neferine

Elucidation of Biosynthetic Pathways

The biosynthesis of BIAs in Nelumbo nucifera is understood to begin with the condensation of two derivatives of the amino acid L-tyrosine: dopamine (B1211576) and 4-hydroxyphenylacetaldehyde (4-HPAA). maxapress.com This initial step leads to the formation of (R,S)-norcoclaurine. maxapress.com Unlike some other plant species where this step is enzyme-catalyzed and yields primarily the (S)-enantiomer, evidence suggests a possible non-enzymatic spontaneous Pictet-Spengler condensation producing racemic norcoclaurine in lotus (B1177795). scholaris.ca

Following the formation of norcoclaurine, a series of methylation and hydroxylation reactions occur, catalyzed by various enzymes. maxapress.com These steps progressively modify the norcoclaurine structure, leading to key intermediates in the BIA pathway. The biosynthesis of bisbenzylisoquinoline alkaloids like neferine (B1663666) involves the oxidative coupling of two monomeric benzylisoquinoline units. researchgate.net

While the upstream pathway leading to intermediates like N-methylcoclaurine and reticuline (B1680550) is considered common with other BIA-producing plants like opium poppy, the specific steps involved in the synthesis of bisbenzylisoquinolines such as this compound in Nelumbo nucifera are still being actively investigated. maxapress.com Research indicates that cytochrome P450 enzymes play a crucial role in the oxidative coupling reactions that form the characteristic linkages in bis-benzylisoquinoline alkaloids. mdpi.comresearchgate.net Specifically, studies have shown that NnCYP80A in N. nucifera can catalyze C-O coupling in both (R)- and (S)-N-methylcoclaurine to produce bisbenzylisoquinoline alkaloids with different linkages. mdpi.comresearchgate.net

Detailed research findings on the biosynthetic pathway have utilized techniques such as in vitro assays with recombinant enzymes and correlational analysis between gene expression levels and alkaloid content in different plant organs. scholaris.ca These studies help to identify the specific enzymes and genes involved at various stages of the pathway. For instance, O-methyltransferases (OMTs) and N-methyltransferases (NMTs) are known to catalyze methylation steps in the pathway. scholaris.camdpi.com NnOMT1 has been identified as a primary 6-O-methyltransferase in N. nucifera, favoring the conversion of (R)-norcoclaurine. scholaris.ca Other OMTs, such as NnOMT5 and NnOMT7, have shown non-stereospecific 7-O-methyltransferase activity on various 1-benzylisoquinolines. scholaris.ca

Identification of Precursor Compounds and Enzymatic Steps

The primary precursors for the BIA pathway, including this compound biosynthesis, are derived from L-tyrosine. maxapress.com The initial committed steps involve the conversion of L-tyrosine to dopamine and 4-HPAA. maxapress.com These are followed by the condensation to form norcoclaurine. maxapress.com

Key intermediate compounds in the biosynthesis of this compound include coclaurine (B195748) and N-methylcoclaurine. maxapress.com Coclaurine is formed from norcoclaurine through methylation catalyzed by O-methyltransferases. maxapress.com Subsequently, N-methylcoclaurine is generated from coclaurine via N-methylation catalyzed by N-methyltransferases. maxapress.com

Reticuline is another important intermediate in the BIA pathway, formed from N-methylcoclaurine through hydroxylation and O-methylation steps. maxapress.com While (S)-reticuline is a central intermediate in the biosynthesis of various alkaloids in other plants like opium poppy, the specific role and stereochemistry of reticuline in this compound biosynthesis in N. nucifera are areas of ongoing research. maxapress.comontosight.ai

The formation of bis-benzylisoquinoline alkaloids like this compound involves the coupling of two monomeric units, often derived from N-methylcoclaurine or related structures. researchgate.netmdpi.comresearchgate.net This coupling is an oxidative process catalyzed by specific cytochrome P450 enzymes, such as NnCYP80A, which facilitates C-O coupling. mdpi.comresearchgate.net The precise enzymatic steps and the order of methylation and coupling reactions leading specifically to this compound from its monomeric precursors are subjects of detailed investigation. Research suggests that this compound, a fully methylated bis-BIA, may arise from intermediates like nelumboferine, liensinine (B1675319), or isoliensinine (B150267) through the action of unidentified OMT enzymes. biorxiv.org

The following table summarizes some of the key precursor compounds and enzymes discussed in the context of this compound biosynthesis:

Compound NameRole in BiosynthesisPubChem CID
L-tyrosineInitial amino acid precursor145742
DopaminePrecursor derived from L-tyrosine681
4-Hydroxyphenylacetaldehyde (4-HPAA)Precursor derived from L-tyrosine534765
NorcoclaurineInitial condensation product114840 cenmed.com
CoclaurineIntermediate, methylated norcoclaurine160487 wikipedia.orgnih.gov
N-MethylcoclaurineIntermediate, N-methylated coclaurine2752274 nih.gov, 440584 uni.lunih.gov
ReticulineKey intermediate in BIA pathway439653 nih.govuni.lu, 440586 nih.gov
NnOMT1Enzyme: 6-O-methyltransferaseN/A
NnCYP80AEnzyme: Cytochrome P450 involved in C-O couplingN/A

Note: PubChem CIDs for enzymes are not applicable as they are proteins, not small molecules.

This table provides a snapshot of some of the molecules and enzymatic activities identified in the research on the biosynthetic route to this compound and related alkaloids in Nelumbo nucifera. The elucidation of the complete pathway, including all specific enzymatic transformations and the regulation of these processes, remains an active area of scientific inquiry.

Pharmacokinetics, Bioavailability, and Metabolism of Neferine: Preclinical Perspectives

Absorption, Distribution, Metabolism, and Excretion (ADME) Characterization

Preclinical ADME studies are fundamental in characterizing the fate of a compound within an organism criver.comcn-bio.comfrontagelab.com.cnlindushealth.com. These studies assess how a drug is absorbed into the bloodstream, distributed to various tissues and organs, metabolized by enzymes, and eventually excreted from the body criver.comcn-bio.comlindushealth.com.

Limited preclinical data are available specifically detailing the comprehensive ADME profile of neferine (B1663666). However, one study investigating the pharmacokinetics of this compound in mice following intragastric administration provided some insights into its absorption and distribution characteristics selleckchem.com. The plasma concentration-time curves revealed a pattern with double absorption peaks, observed at approximately 10 minutes and 1 hour post-administration selleckchem.com. This suggests potential complexities in the absorption process, possibly involving different absorption sites or rates.

Following absorption, this compound was found to distribute rapidly into various organ systems in mice selleckchem.com. The highest concentrations were observed in the liver, followed by the lung, kidney, and heart at tested doses of 10 or 20 mg/kg selleckchem.com. Elimination half-lives (tβ₁/₂) were reported as 15.6 h, 22.9 h, and 35.5 h for doses of 10, 20, and 50 mg/kg, respectively, indicating a dose-dependent elimination profile selleckchem.com.

While this mouse study provides initial preclinical pharmacokinetic data, a complete ADME characterization would typically involve detailed investigations into systemic exposure, tissue distribution across a wider range of organs and species, routes and rates of excretion (e.g., via urine, feces, bile), and the mass balance of the administered dose.

Identification and Structural Elucidation of Metabolites

Drug metabolism is a critical process that transforms xenobiotics into metabolites, which can be more easily eliminated from the body cn-bio.comevotec.comdrugdiscoverychemistry.com. Metabolite identification studies are essential in preclinical development to understand the metabolic pathways a compound undergoes and to identify potential active or reactive metabolites frontagelab.com.cnlindushealth.comevotec.comdrugdiscoverychemistry.comresearchgate.net. In vitro metabolism studies, often utilizing liver microsomes or hepatocytes from various species, are commonly employed for initial metabolite profiling and identification frontagelab.com.cnevotec.comdntb.gov.uafda.gov.

Preclinical metabolism studies on this compound have primarily focused on its biotransformation in human liver microsomes dntb.gov.uanih.gov. These studies have provided insights into the phase I metabolic reactions, particularly demethylation, and the potential formation of reactive intermediates.

Demethylation Products

Demethylation is a common metabolic reaction catalyzed by cytochrome P450 (CYP) enzymes, involving the removal of a methyl group. Studies using human liver microsomes have demonstrated that this compound undergoes demethylation nih.gov. This metabolic process was found to be mediated by CYP2D6 and, notably, CYP3A4 nih.gov. Kinetic studies indicated that the demethylation of this compound by these enzymes followed a biphasic kinetic profile nih.gov.

The demethylation of this compound can lead to the formation of metabolites with altered pharmacological or toxicological properties. Furthermore, demethylation, particularly at certain positions on the bis-benzylisoquinoline structure of this compound, can potentially lead to the formation of reactive intermediates, such as quinone methides nih.gov.

Dehydrogenation Products

Dehydrogenation is another potential phase I metabolic reaction that can occur with various compounds researchgate.netnih.gov. This process involves the removal of hydrogen atoms, often leading to the formation of double bonds or aromatic systems. In the context of bis-benzylisoquinoline alkaloids like this compound, dehydrogenation could potentially be involved in the formation of reactive intermediates. For example, studies on other compounds have shown P450-catalyzed dehydrogenation leading to the formation of quinone methide intermediates nih.gov. Given that demethylation of this compound can result in quinone methide metabolites nih.gov, dehydrogenation might be a step in the metabolic pathway leading to these reactive species. However, specific, structurally elucidated dehydrogenation products of this compound were not explicitly identified in the preclinical metabolism data reviewed.

Glucuronidation Conjugates

Glucuronidation is a major phase II metabolic pathway that involves the conjugation of a compound or its phase I metabolite with glucuronic acid, catalyzed by UDP-glucuronosyltransferases (UGTs) nih.govtaylorandfrancis.comnih.govuef.finih.gov. This process typically increases the water solubility of the compound, facilitating its excretion taylorandfrancis.comnih.govuef.fi. While glucuronidation is a common metabolic route for many drugs and xenobiotics taylorandfrancis.comuef.fi, the available preclinical metabolism studies on this compound, particularly the in vitro human liver microsome study, focused on phase I metabolism and the formation of reactive metabolites trapped by glutathione (B108866) nih.gov. The search results did not provide specific information on the identification or structural elucidation of glucuronidation conjugates of this compound in preclinical models. While glucuronidation is a plausible metabolic pathway, experimental data confirming specific glucuronidated metabolites of this compound were not found within the scope of this review.

Despite the lack of detailed structural information on all potential metabolites, the study in human liver microsomes identified the formation of four novel glutathione (GSH) conjugates when GSH was used as a trapping agent nih.gov. These conjugates, detected with [M+H]⁺ ions at m/z 902.4, 916.2, 916.1, and 930.4, suggest the formation of reactive metabolites that can bind covalently to nucleophiles like GSH nih.gov. Based on this compound's structure and experimental results, it is hypothesized that GSH conjugates are formed by conjugation at the C9' position after oxidative metabolism, predominantly mediated by CYP3A4 nih.gov.

Bioavailability Determination

Bioavailability refers to the fraction of an administered dose of a drug that reaches the systemic circulation in an unchanged form and is available to exert its pharmacological effects. Preclinical bioavailability studies typically involve comparing the systemic exposure (e.g., measured by area under the plasma concentration-time curve, AUC) after extravascular administration (e.g., oral) to that after intravenous administration.

While one source generally mentions this compound having "excellent bioavailability" jneonatalsurg.com, this statement appears in an introductory context and is not supported by specific quantitative preclinical bioavailability data within the provided search results. The mouse pharmacokinetic study provided plasma concentration data after intragastric administration selleckchem.com, which is necessary for calculating oral bioavailability when compared to intravenous data, but the intravenous data and the calculated bioavailability value were not presented.

Enhancing the solubility and bioavailability of this compound has been identified as a potential area for future research to improve its therapeutic potential spandidos-publications.com. This suggests that achieving optimal bioavailability might be a consideration in the development of this compound as a therapeutic agent.

Preclinical bioavailability studies are essential to determine the extent to which this compound is absorbed and reaches the systemic circulation, which directly impacts the doses required for efficacy and the potential for systemic toxicity. Further quantitative studies in relevant preclinical species are needed to definitively determine the bioavailability of this compound via different routes of administration.

Data Tables

Based on the available data from the preclinical studies:

Table 1: Plasma Pharmacokinetic Parameters of this compound in Mice Following Intragastric Administration selleckchem.com

Dose (mg/kg, i.g.)Tmax (h)tβ₁/₂ (h)
100.17, 115.6
200.17, 122.9
500.17, 135.5

Note: Tmax values represent observed peaks in the double absorption phenomenon.

Table 2: Putative Glutathione Conjugates of this compound Detected in Human Liver Microsomes nih.gov

Conjugate TypePutative [M+H]⁺ Ion (m/z)Formation PathwayPredominant Enzyme
GSH Conjugate902.4Conjugation following oxidative metabolismPrimarily CYP3A4
GSH Conjugate916.2Conjugation following oxidative metabolismPrimarily CYP3A4
GSH Conjugate916.1Conjugation following oxidative metabolismPrimarily CYP3A4
GSH Conjugate930.4Conjugation following oxidative metabolismPrimarily CYP3A4

Note: These are putative conjugates trapped by GSH, suggesting the formation of reactive metabolites.

Analytical Methodologies for Neferine Quantification and Characterization

Advanced Chromatographic Techniques

Chromatography is widely used for the separation and purification of Neferine (B1663666) from Nelumbo nucifera extracts. Different chromatographic techniques offer varying degrees of resolution, sensitivity, and capacity, making them suitable for different analytical and preparative purposes.

High-Performance Liquid Chromatography (HPLC)

HPLC is a common and versatile technique for the analysis and quantification of this compound. It offers good separation efficiency and can be coupled with various detectors, such as UV-Vis or mass spectrometry. HPLC methods have been developed for the determination of this compound in plant extracts and biological samples like rat plasma. thieme-connect.comnih.govthieme-connect.com

A rapid and specific HPLC method was developed for the simultaneous determination of this compound, liensinine (B1675319), and isoliensinine (B150267) in rat plasma. thieme-connect.comthieme-connect.com This method utilized a Hypersil BDS C18 column (4.0 mm × 250 mm, 5 μm particle size) with a mobile phase consisting of methanol, 0.2 M KH₂PO₄, 0.2 M NaOH, and triethylamine (B128534) (71:17:12:0.002, v/v/v/v) delivered in isocratic mode at a flow rate of 0.8 mL/min. thieme-connect.com Detection was performed at 282 nm. thieme-connect.com The method demonstrated good linearity in the concentration range of 0.031-2.00 μg/mL, with correlation coefficients greater than 0.999. thieme-connect.com The lower limit of quantification (LLOQ) was 0.03 μg/mL. thieme-connect.comnih.gov The extraction recovery from plasma was reported to be above 80%. thieme-connect.comthieme-connect.com

Another improved RP-HPLC method for determining this compound in dog plasma showed a linear quantification range of 25-2000 ng/mL with linear correlation coefficients greater than 0.999. nih.gov The extraction recovery was 90.9% for this compound at 0.2 μg/mL. nih.gov Intra-day and inter-day relative standard deviations were within acceptable limits. nih.gov

HPLC is also used for preliminary analysis of this compound fractions, comparing peak times and UV absorption wavelengths with standards to confirm the presence of the compound. mdpi.com

Ultra-Performance Liquid Chromatography (UPLC)

UPLC offers enhanced resolution, speed, and sensitivity compared to conventional HPLC, often utilizing smaller particle size columns and higher flow rates. UPLC coupled with mass spectrometry (UPLC-MS or UHPLC-MS) is a powerful tool for the identification and quantification of this compound and its metabolites in complex biological matrices. nih.govnih.gov

A UPLC-MS/MS method was developed for the simultaneous determination of liensinine, isoliensinine, and this compound in rat plasma. thegoodscentscompany.com This method used an Acquity BEH C18 column (2.1 × 50 mm, 1.7 μm) with a mobile phase of 0.1% formic acid in water and acetonitrile (B52724) at a flow rate of 0.4 mL/min. nih.gov Detection was performed using multiple reaction monitoring (MRM) with specific ion transitions for this compound. nih.gov The method was linear over the range of 0.5-1,000 ng/mL with a correlation coefficient greater than 0.999. nih.gov

UHPLC-QTOF-IMS has been used for extensive metabolite profiling in Nelumbo nucifera, tentatively identifying this compound among other alkaloids. researchgate.net UPLC-MS-based profiling has also been employed for untargeted metabolite analysis in different parts of the lotus (B1177795) plant. researchgate.net

Thin-Layer Chromatography (TLC) Applications

TLC is a simple and cost-effective chromatographic technique used for the qualitative analysis, screening, and semi-quantitative determination of this compound in plant extracts. It is often used for initial separation and visualization of compounds. tci-thaijo.orgresearchgate.net

TLC-densitometry and TLC-image analysis methods have been developed and validated for the quantitative determination of this compound content in Nelumbo nucifera plumule. tci-thaijo.orgchula.ac.th These methods involve applying the extract and this compound standards onto silica (B1680970) gel plates and developing them in a suitable solvent system, such as toluene:ethyl acetate:diethylamine (7:2:1). tci-thaijo.org Densitometric measurements are then performed at a specific wavelength, typically 285 nm for this compound. tci-thaijo.org These methods have shown suitable accuracy, precision, and robustness within a calibration range of 0.25-3.0 μ g/spot . tci-thaijo.org

TLC-bioassays have also been used in guided fractionation to identify active compounds, followed by micro-preparative TLC to isolate them for further identification by mass spectrometry. researchgate.net

High-Speed Counter-Current Chromatography (HSCCC)

HSCCC is a liquid-liquid partition chromatography technique that does not use a solid support matrix, which minimizes sample loss and denaturation. maxapress.com It is particularly useful for the preparative separation and purification of natural products, including alkaloids like this compound. researchgate.netmaxapress.comresearchgate.net

HSCCC methods have been successfully applied to separate and purify this compound, liensinine, and isoliensinine from Nelumbo nucifera seed embryo and leaves. researchgate.netmaxapress.comresearchgate.net Solvent systems composed of n-hexane, ethyl acetate, methanol, and water in various ratios, sometimes with the addition of modifiers like ammonia (B1221849) or triethylamine and HCl for pH-zone-refining, are commonly used. maxapress.comresearchgate.net

One study reported the preparative separation of this compound, liensinine, and isoliensinine from 200 mg of crude extract using a solvent system of n-hexane-ethyl acetate-methanol-water (5:8:4:5, v/v, containing 0.5% NH₄OH). researchgate.net This yielded 58.4 mg of this compound with a purity of 98.6%. researchgate.net Another application using a different solvent system (n-hexane-ethyl acetate-methanol-water-[C4mim][PF6] at 5:2:2:8:0.1 with TEA and HCl) successfully separated this compound with a purity of 95.9%. researchgate.net Large-scale HSCCC purification has also been reported, yielding significant amounts of this compound with high purity. researchgate.net

High-Resolution Spectrometric Approaches

Spectrometric techniques, particularly mass spectrometry, are indispensable for the identification, structural characterization, and quantitative analysis of this compound, often in conjunction with chromatographic separation.

Mass Spectrometry (MS) Applications

Mass spectrometry provides information about the molecular weight and fragmentation pattern of this compound, which is crucial for its identification and structural confirmation. LC-MS and LC-MS/MS are widely used for the analysis of this compound in complex samples. mdpi.comnih.govcapes.gov.br

LC-MS is used for preliminary analysis to determine the molecular weight of this compound. mdpi.com LC-ESI-MS/MS with positive ionization mode has been developed for the characterization and quantitative analysis of this compound and its analogues. capes.gov.br This method can achieve rapid separation and high-throughput simultaneous measurement. capes.gov.br Multiple reaction monitoring (MRM) is often employed in LC-MS/MS for sensitive and specific quantification of this compound by monitoring the transition of its protonated molecule to characteristic product ions. nih.govcapes.gov.br For this compound, the transition of the protonated molecule m/z 625 [M+H]⁺ to product ion m/z 206 is commonly monitored. nih.govcapes.gov.br

Fragmentation studies using ESI-MS/MS and hydrogen/deuterium exchange have provided detailed insights into the fragmentation patterns of this compound, which are characterized by the cleavage of specific bonds and the loss of neutral molecules. nih.govcapes.gov.br These fragmentation patterns are valuable for identifying this compound and its metabolites. nih.gov High-resolution mass spectrometry (LC-HRMS) is used for investigating the metabolism of this compound, allowing for the detection and structural identification of metabolites based on their accurate mass and fragmentation ions. nih.gov Studies using LC-HRMS have identified several metabolites of this compound, primarily resulting from demethylation, dealkylation, dehydrogenation, and glucuronidation. nih.gov

MS is also used in conjunction with TLC for the identification of isolated active compounds. researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique used for the structural elucidation and characterization of organic compounds like this compound nih.govacs.orgnih.gov. NMR provides detailed information about the arrangement of atoms within a molecule based on the magnetic properties of atomic nuclei, particularly hydrogen (¹H) and carbon (¹³C). Signals on NMR spectra are proportional to the concentration of the analyte, which can also be used for quantitative analysis frontiersin.org.

Studies have utilized ¹H and ¹³C NMR, along with 2D NMR techniques, to confirm the structure of isolated this compound acs.orgnih.gov. For instance, ¹H NMR spectra of this compound typically show signals in the aromatic region (6.60–7.80 ppm), characteristic of the aromatic rings present in its bisbenzylisoquinoline structure nih.gov. ¹³C NMR and DEPT spectra provide information on the different types of carbon atoms (methyl, methylene, methine, and quaternary carbons), further supporting the structural assignment acs.org. The NMR data for this compound have been compared to those of similar bisbenzylisoquinoline alkaloids to confirm its identity acs.org. Variations in ¹H NMR spectra can sometimes be observed depending on the salt form of this compound nih.gov.

Method Validation Parameters for Bioanalytical Assays

The accurate and reliable quantification of this compound in biological matrices (such as plasma or tissue homogenates) requires validated bioanalytical methods. Validation ensures that the method is suitable for its intended purpose and provides dependable data. Common validation parameters for bioanalytical assays, often following guidelines from regulatory bodies like the US Food and Drug Administration (FDA), include specificity, sensitivity, linearity, precision, accuracy, recovery, matrix effect, and stability mdpi.complos.orgmdpi.comresearchgate.net.

Specificity/Selectivity: This parameter ensures that the method can uniquely identify and quantify this compound in the presence of other components in the biological matrix, such as endogenous substances or co-administered compounds mdpi.complos.org.

Sensitivity: Sensitivity is assessed by determining the Limit of Detection (LOD) and the Lower Limit of Quantification (LLOQ) unal.edu.co. The LOD is the lowest concentration of the analyte that can be reliably detected, while the LLOQ is the lowest concentration that can be quantified with acceptable accuracy and precision unal.edu.co. For this compound, reported LLOQ values in rat plasma have been as low as 0.03 µg/mL using HPLC methods nih.gov. For LC-MS/MS methods, detection limits have been reported in the nanogram range nih.gov.

Linearity: Linearity establishes the relationship between the analyte concentration and the instrument response over a defined range mdpi.complos.org. Calibration curves are constructed using a series of known concentrations of this compound in the biological matrix mdpi.compreprints.org. A good linear relationship is indicated by a high correlation coefficient (r or r²) nih.govnih.govresearchgate.net. Studies have reported good linearity for this compound quantification using HPLC-UV, UHPLC-MS, and LC-MS/MS methods, with r² values typically greater than 0.990 nih.govmdpi.comnih.govpreprints.org.

Precision: Precision describes the reproducibility of the method and is assessed by analyzing replicate samples at different concentration levels mdpi.complos.org. It is usually expressed as the relative standard deviation (RSD) unal.edu.co. Both intra-day (within the same day) and inter-day (between different days) precision are evaluated nih.govpreprints.org. Acceptable precision for LLOQ is typically an RSD of less than 20%, while for other quality control (QC) samples, it is usually less than 15% unal.edu.co. Reported precision values for this compound analysis using HPLC-UV and HPLC methods have been within acceptable ranges nih.govpreprints.org.

Accuracy: Accuracy measures how close the experimental results are to the true concentration of the analyte mdpi.complos.org. It is often expressed as the percentage recovery or percentage deviation from the nominal concentration researchgate.net. Accuracy is assessed by analyzing QC samples at different concentrations mdpi.com. Recovery rates for this compound extraction from biological matrices have been reported to be above 80% nih.gov. Studies have shown good accuracy for this compound quantification methods, with recoveries within acceptable limits tci-thaijo.orgpreprints.orgresearchgate.net.

Recovery: Recovery evaluates the efficiency of the extraction method used to isolate this compound from the biological matrix mdpi.com. It is determined by comparing the analytical results of extracted samples with those of unextracted standards at the same concentration nih.gov.

Matrix Effect: The matrix effect assesses the influence of components in the biological matrix on the ionization and detection of this compound, particularly in mass spectrometry-based methods mdpi.complos.org. It is evaluated by comparing the response of this compound in the matrix extract to the response of this compound in a pure solvent mdpi.com. Studies have indicated that the matrix effect on this compound quantification can be insignificant mdpi.com.

Stability: Stability evaluates the stability of this compound in the biological matrix under various storage and handling conditions, including freeze-thaw cycles, short-term storage at room temperature, and long-term storage at low temperatures mdpi.com.

Here is a summary of typical method validation parameters and acceptable criteria based on general bioanalytical guidelines and reported studies:

ParameterAcceptance Criteria (General)This compound Specific Findings (Examples)Source(s)
SpecificityNo significant interferenceDemonstrated by chromatographic separation from matrix components and other compounds. mdpi.complos.org
Sensitivity (LLOQ)RSD < 20%, Accuracy ± 20%Reported LLOQ values vary depending on the method (e.g., 0.03 µg/mL by HPLC, 2.5 ng/mL by UHPLC-MS) mdpi.comnih.gov. mdpi.comunal.edu.conih.gov
Linearity (r²)Typically > 0.99r² > 0.990 reported for HPLC-UV, UHPLC-MS, and LC-MS/MS methods nih.govmdpi.comnih.govpreprints.org. nih.govmdpi.comnih.govpreprints.org
Precision (RSD)Intra-day & Inter-day < 15% (QC), < 20% (LLOQ)Intra-day and inter-day variations reported within acceptable ranges nih.govpreprints.org. unal.edu.conih.govpreprints.org
Accuracy (% Recovery)85-115% (QC), 80-120% (LLOQ)Recoveries often reported above 80%, within acceptable limits tci-thaijo.orgnih.govpreprints.orgresearchgate.net. tci-thaijo.orgnih.govpreprints.orgresearchgate.net
Matrix Effect85-115%Reported as insignificant in some UHPLC-MS studies mdpi.com. mdpi.com
StabilityWithin acceptable limits under tested conditionsEvaluated under various storage conditions mdpi.com. mdpi.com

Note: Acceptance criteria can vary slightly depending on the specific guidelines followed.

Structure Activity Relationship Sar Studies and Derivative Development of Neferine

Computational Molecular Docking and Binding Affinity Analysis

Computational molecular docking is a powerful in silico technique used to predict the preferred orientation (binding pose) and strength of interaction (binding affinity) between a small molecule ligand, such as neferine (B1663666), and a biological target, typically a protein. This method provides valuable atomic-level insights into the molecular recognition process and helps to elucidate the potential mechanisms of action.

Studies utilizing molecular docking have investigated the interaction of this compound with various protein targets. For instance, molecular docking analyses have been performed to understand this compound's interaction with human P-glycoprotein (P-gp), a major efflux transporter involved in multidrug resistance in cancer. frontiersin.orgnih.govnih.gov These studies revealed that this compound can dock to the drug-binding pocket of P-gp. frontiersin.orgnih.gov In comparative docking studies with known P-gp substrates like Rhodamine 123 (R123), this compound showed a similar docking pose and, in some analyses, a higher ligand-binding energy (LBE) value (-9.64 ± 0.02 kcal/mol) compared to R123 (-8.61 ± 0.01 kcal/mol) on the P-gp drug-binding pocket. frontiersin.orgnih.gov Furthermore, this compound demonstrated high affinity binding to P-gp even when R123 was pre-docked, suggesting it can interact with the transporter regardless of the presence of other substrates. frontiersin.orgnih.govnih.gov These computational findings support experimental observations of this compound's ability to inhibit P-gp and enhance the uptake of P-gp substrates in drug-resistant cancer cells. frontiersin.orgnih.govnih.gov

Molecular docking has also been applied to explore the potential of this compound as an inhibitor of the SARS-CoV-2 RNA-dependent RNA polymerase (RdRP). researchgate.net Computational analyses predicted that this compound could bind to RdRP, and molecular dynamics simulations further indicated the conformational stability of the this compound-RdRP complex. researchgate.net

Here is a table summarizing some molecular docking results for this compound:

Target ProteinLigandBinding Affinity (kcal/mol)NotesSource
Human P-gpThis compound-9.64 ± 0.02On the drug-binding pocket frontiersin.orgnih.gov
Human P-gpRhodamine 123 (R123)-8.61 ± 0.01On the drug-binding pocket frontiersin.orgnih.gov
Human P-gpThis compound-8.62 ± 0.08When R123 was pre-docked, close to pocket frontiersin.orgnih.gov
Human P-gpR123-7.91 ± 0.01When this compound was pre-bound, neighboring site frontiersin.orgnih.gov
SARS-CoV-2 RdRPThis compound-Predicted binding, stable complex in MD researchgate.net

Targeted Chemical Modifications for Enhanced Biological Activities

Targeted chemical modification of natural products like this compound is a common strategy in medicinal chemistry to improve their pharmacological profiles. researchgate.net By altering specific functional groups or introducing new substituents onto the this compound scaffold, researchers aim to enhance potency, improve selectivity for particular targets, increase bioavailability, or reduce potential off-target effects. researchgate.net

While specific detailed examples of targeted chemical modifications of this compound for enhanced biological activities are less extensively detailed in the provided search results compared to docking studies, the principle is highlighted as an "inevitable" step for future drug development to potentially avoid clinical side effects and improve efficacy. researchgate.net The bisbenzylisoquinoline structure of this compound offers several potential sites for modification, including the phenolic hydroxyl groups, the tertiary amine nitrogens, and the aromatic rings. spandidos-publications.comingentaconnect.com Modifications in these regions could influence factors such as lipophilicity, hydrogen bonding capacity, and steric interactions, thereby altering binding affinity to targets and influencing absorption, distribution, metabolism, and excretion (ADME) properties. frontiersin.orgnih.gov

The diverse biological activities of this compound, including its effects on various signaling pathways like Akt, NF-κB, p38, PI3K/Akt/mTOR, AMPK/mTOR, and ROS/NLRP3/caspase-1, suggest that targeted modifications could be designed to modulate specific pathways more effectively. caymanchem.commdpi.comnih.gov For instance, modifications aimed at improving the interaction with key proteins in the NF-κB pathway could lead to enhanced anti-inflammatory agents. spandidos-publications.commdpi.comnih.gov Similarly, modifications targeting pathways involved in apoptosis and autophagy could yield more potent anti-cancer derivatives. researchgate.net

Design and Synthesis of this compound Analogs

The design and synthesis of this compound analogs involve creating new compounds that share similarities with the core this compound structure but incorporate specific chemical alterations. This process is guided by SAR studies and computational predictions to generate molecules with desired pharmacological properties. researchgate.netresearchgate.net

Although detailed synthetic routes for a wide range of this compound analogs are not extensively described in the provided snippets, the concept of developing analogs is recognized as a crucial aspect of exploring the therapeutic potential of bisbenzylisoquinoline alkaloids. researchgate.netrsc.org The synthesis of such analogs typically involves multi-step organic chemistry procedures to construct the modified bisbenzylisoquinoline scaffold or to introduce substituents onto the pre-existing this compound structure.

Research has identified other bisbenzylisoquinoline alkaloids structurally related to this compound, such as liensinine (B1675319) and isoliensinine (B150267), which also exhibit biological activities, including effects on prostate cancer cells. ingentaconnect.com Comparing the activities of these naturally occurring analogs can provide initial SAR information, indicating the importance of specific differences in their structures. ingentaconnect.com Studies have shown that this compound demonstrated the most potent anti-cancer activity among this compound, liensinine, and isoliensinine against certain prostate cancer cell lines. ingentaconnect.com This highlights that subtle structural variations within the bisbenzylisoquinoline class can lead to differential biological effects.

The synthesis of this compound N-oxide is one example of a reported this compound derivative. rsc.org This analog, isolated from Plumula nelumbinis, has shown biological activity, such as reducing melanogenesis. rsc.org The creation of such oxidized forms or other derivatives by chemical synthesis allows for the systematic investigation of how these structural changes impact activity.

The field of analog design and synthesis is continuously evolving, with new methodologies being developed to create diverse chemical libraries for screening. researchgate.netfraunhofer.dearxiv.orgdate-conference.com Applying these approaches to the this compound scaffold holds promise for discovering novel compounds with improved therapeutic efficacy and potentially a broader range of applications.

Advanced Formulation and Drug Delivery Systems for Neferine: Preclinical Development

Strategies for Augmenting Solubility and Dissolution

Enhancing the solubility and dissolution rate of poorly water-soluble drugs like neferine (B1663666) is a critical step in formulation development to improve absorption. agnopharma.comijpras.com Several strategies are employed in preclinical studies to achieve this:

Particle Size Reduction: Reducing the particle size of an active pharmaceutical ingredient (API) increases its surface area, which can lead to an improved dissolution rate. Techniques such as micronization and nanomilling are used to achieve smaller particle sizes. agnopharma.comdrug-dev.com Nanosuspensions, which consist of drug particles in the nano-size range dispersed in an aqueous vehicle, are an example of this approach. agnopharma.com

Solid Dispersions: Solid dispersions involve dispersing a poorly water-soluble drug in a hydrophilic carrier matrix at the solid state. ijpras.com This can result in the drug being present in a microcrystalline or even molecularly dispersed (amorphous) state within the carrier, leading to enhanced solubility and dissolution. ijpras.comascendiacdmo.com Amorphous solid dispersions (ASDs), where the drug is converted to an amorphous form and stabilized within a polymer matrix, are a common strategy to improve solubility and dissolution kinetics. ascendiacdmo.commdpi.comaenova-group.com Polymers play a crucial role in stabilizing the amorphous state and inhibiting recrystallization. ascendiacdmo.commdpi.com

Lipid-Based Formulations: These formulations involve dissolving the poorly soluble API in a lipid vehicle, often combined with surfactants and co-solvents. aenova-group.comdrug-dev.com Upon contact with aqueous media in the gastrointestinal tract, these formulations can form emulsions or microemulsions, increasing the solubility and facilitating the absorption of the drug. drug-dev.comaenova-group.comdrug-dev.commdpi.com Self-emulsifying drug delivery systems (SEDDS) are a type of lipid-based formulation that can form fine oil-in-water emulsions upon dilution, enhancing the dissolution and absorption of lipophilic compounds. mdpi.comimpactfactor.orgnih.govnih.govdovepress.com The transition from liquid to solid SEDDS (S-SEDDS) has also been explored to address stability and scalability issues. mdpi.com

Complexation: Forming complexes with cyclodextrins is another method to enhance the aqueous solubility of poorly soluble compounds. agnopharma.com

These strategies aim to present this compound in a state that allows for more efficient interaction with biological fluids, thereby improving its dissolution and subsequent absorption.

Approaches for Enhancing Systemic Bioavailability

Enhancing systemic bioavailability involves improving the extent and rate at which this compound is absorbed into the systemic circulation. wuxiapptec.com This is closely linked to improving solubility and dissolution, but also considers factors influencing absorption across biological membranes and avoiding first-pass metabolism. wuxiapptec.comdrug-dev.com

Strategies employed in preclinical development to enhance this compound's systemic bioavailability include:

Formulation-Based Approaches: The strategies discussed for augmenting solubility and dissolution, such as solid dispersions and lipid-based formulations (e.g., SEDDS), directly contribute to improving bioavailability by increasing the amount of drug available for absorption in a dissolved state. ijpras.comdrug-dev.comaenova-group.comdrug-dev.commdpi.comnih.gov These formulations can improve drug absorption in the gastrointestinal tract. wuxiapptec.comdrug-dev.com

Particle Size Reduction: Reducing particle size through techniques like nanomilling can enhance the dissolution rate, which in turn improves bioavailability. agnopharma.com

Use of Permeation Enhancers: Some formulations may include excipients that can enhance the permeability of biological membranes, thereby promoting drug absorption. drug-dev.com

Targeting Lymphatic Absorption: For highly lipophilic compounds, formulations that promote lymphatic absorption can help bypass first-pass metabolism in the liver, potentially increasing systemic bioavailability. drug-dev.com Lipid-based excipients can facilitate this process. wuxiapptec.com

Nanotechnology-Based Delivery Systems: As discussed in the following section, nanotechnology offers various approaches to encapsulate this compound and improve its delivery, which can lead to enhanced systemic bioavailability through improved solubility, stability, and targeted delivery. nrfhh.comdovepress.commdpi.com

Preclinical studies often involve evaluating the pharmacokinetic profile of this compound when administered in different formulations to assess the impact on systemic exposure and bioavailability. sgs.comdrug-dev.com

Nanotechnology-Based Delivery Systems

Nanotechnology has emerged as a promising field for developing advanced drug delivery systems for natural products like this compound, particularly to overcome challenges related to poor solubility, stability, and targeted delivery. nrfhh.comdovepress.commdpi.com Nanoparticle-based carriers can encapsulate this compound, protect it from degradation, improve its solubility, and facilitate its transport to target sites. nrfhh.comdovepress.com

Various nanotechnology-based delivery systems are being explored in preclinical development for this compound:

Liposomes: Liposomes are spherical vesicles composed of lipid bilayers that can encapsulate both hydrophobic and hydrophilic drugs. mdpi.commdpi.com They can improve the solubility and stability of encapsulated drugs and offer advantages such as targeted delivery and controlled release. mdpi.commdpi.com Liposome-encapsulated this compound has been investigated, including modified liposomes for targeted delivery to specific receptors. acs.orgresearchgate.net

Nanoparticles: A broad category encompassing various types of nanocarriers, including polymeric nanoparticles, solid lipid nanoparticles, and metallic nanoparticles. nrfhh.comdovepress.commdpi.com Nanoparticles can enhance the solubility, stability, and bioavailability of phytochemicals. nrfhh.comdovepress.com They can be designed for targeted delivery by modifying their surface with ligands that bind to specific receptors on target cells. nrfhh.comdovepress.commdpi.com Preclinical research has explored the use of phytochemical-loaded nanoparticles for various therapeutic applications. nrfhh.commdpi.com

Nanoemulsions and Self-Nanoemulsifying Drug Delivery Systems (SNEDDS): These are related to lipid-based formulations but involve the formation of very fine oil-in-water droplets in the nanoscale range. drug-dev.commdpi.com SNEDDS can significantly increase the solubility and absorption of poorly water-soluble drugs, leading to improved bioavailability in preclinical studies. drug-dev.commdpi.com

Amorphous Solid Dispersions (ASDs) as Nanomaterials: While discussed under solubility enhancement, ASDs can also be considered a form of nanomaterial-based delivery system, particularly when the drug is molecularly dispersed in the polymer matrix. ascendiacdmo.commdpi.com

Nanotechnology-based approaches offer the potential for enhanced therapeutic efficacy of this compound by improving its delivery characteristics and enabling targeted action. dovepress.commdpi.commdpi.com Preclinical studies using in vitro and in vivo models are crucial for evaluating the efficacy and safety of these nanoparticle formulations. nrfhh.comdovepress.comfrontiersin.org

Contemporary Challenges and Prospective Research Trajectories for Neferine

In-depth Elucidation of Pleiotropic Molecular Mechanisms

Neferine (B1663666) exhibits pleiotropic effects, influencing multiple cellular and molecular pathways. spandidos-publications.com A comprehensive understanding of these intricate mechanisms is crucial for its therapeutic development. Research indicates that this compound exerts anti-inflammatory effects by modulating various signaling pathways, including the inhibition of nuclear factor-κB (NF-κB), mitogen-activated protein kinases (MAPKs), NOD-like receptor protein 3 (NLRP3), autophagy, and the transforming growth factor-β (TGF-β)/Smad pathway. spandidos-publications.comresearchgate.net

Studies have shown that this compound can prevent NF-κB p65 phosphorylation and nuclear translocation, thereby alleviating inflammation. spandidos-publications.com It has also been demonstrated to mitigate asthma-induced inflammation by inhibiting MAPK pathways, which are crucial signaling molecules in the inflammatory response. spandidos-publications.com Furthermore, this compound has been revealed to inhibit oxidative stress and the activation of the NLRP3 inflammasome pathway. spandidos-publications.com

The role of autophagy in this compound's effects appears complex and warrants further investigation, as some studies suggest it promotes autophagy while others indicate it inhibits macroautophagic flux or impairs lysosome degradation. spandidos-publications.comresearchgate.net this compound has also been shown to activate the Nrf2/HO-1/NQO1 pathway, which is involved in the antioxidant response and can induce ferroptosis in certain cancer cells. plos.org

Future research needs to precisely map the interactions of this compound within these complex networks under diverse physiological and pathological conditions to fully understand its multifaceted actions. spandidos-publications.com

Here is a table summarizing some reported molecular mechanisms:

Pathway/ProcessEffect of this compoundDisease Context(s)Source
NF-κB signalingInhibition of phosphorylation and nuclear translocationInflammation, Lung injury, Cognitive impairment, Osteoclast formation, Endothelial inflammation spandidos-publications.comresearchgate.net
MAPK pathways (JNK1/2, p38, ERK1/2)Inhibition (in asthma), Activation (in melanoma, prostate cancer)Asthma, Melanoma, Prostate cancer spandidos-publications.complos.orgamegroups.org
NLRP3 InflammasomeInhibition of activation and pyroptosisEndothelial cell pyroptosis, Hypoxic-ischemic brain injury spandidos-publications.com
AutophagyModulation (both promotion and inhibition reported, potential lysosome impairment)Cancer, Hypoxic muscle cells, Head and neck squamous cell carcinoma spandidos-publications.comresearchgate.net
Nrf2/HO-1/NQO1 pathwayActivationOxidative stress, Ferroptosis (in thyroid cells) spandidos-publications.complos.org
TGF-β/Smad pathwayInhibitionFibrosis researchgate.net
Reactive Oxygen Species (ROS)Induction (in cancer)Prostate cancer, Melanoma amegroups.orgmdpi.comnih.gov
Cell Cycle Arrest (G1, G2/M)InductionOsteosarcoma, Gastric cancer, Lung adenocarcinoma, Esophageal squamous cell carcinoma researchgate.netplos.orgmdpi.comsigmaaldrich.comresearchgate.net
ApoptosisInductionVarious cancer types researchgate.netmdpi.comnih.gov

Precise Identification of Primary and Secondary Molecular Targets

While studies have identified various pathways influenced by this compound, the precise primary and secondary molecular targets remain inadequately understood. spandidos-publications.com Identifying these targets is crucial for a complete understanding of this compound's mechanism of action and for rational drug design or modification.

Research utilizing network pharmacology and molecular docking has begun to shed light on potential targets. For instance, studies investigating this compound's effects on gastric cancer predicted core genes related to apoptosis, cell cycle, and cell proliferation as potential targets, with molecular docking confirming interactions with key proteins. plos.orgplos.org In prostate cancer cells, Survivin has been identified as a potential novel molecular target of this compound, with molecular docking simulations indicating binding to the Smac binding site on the BIR domain of Survivin. nih.gov this compound has also shown affinity for binding to SARS-CoV-2 main protease and spike glycoprotein (B1211001) in silico studies. plos.org

Further research employing advanced techniques such as target deconvolution, proteomics, and CRISPR-based screening is needed to definitively identify the direct binding partners and downstream effectors of this compound. This will provide a clearer picture of how this compound initiates its diverse biological responses.

Advancement of Novel Therapeutic Applications

This compound's diverse pharmacological activities suggest its potential for novel therapeutic applications beyond its traditional uses. spandidos-publications.comresearchgate.net While research has explored its effects in various disease models, further investigation is needed to advance these applications towards clinical viability.

Promising areas include its potential as an anti-cancer agent, where it has shown effects against various cancer types, including hepatocellular carcinoma, lung carcinoma, osteosarcoma, ovarian cancer, prostate cancer, gastric cancer, and melanoma. plos.orgamegroups.orgmdpi.comresearchgate.netresearchgate.net this compound has been reported to inhibit cancer cell proliferation, migration, and invasion, induce apoptosis and autophagy, and reverse chemo-resistance. researchgate.netmdpi.comnih.govresearchgate.netnih.govresearchgate.net

Its anti-inflammatory and anti-fibrotic properties also suggest potential in treating inflammatory diseases and conditions characterized by excessive fibrosis, such as pulmonary and liver fibrosis. spandidos-publications.comresearchgate.net Furthermore, this compound's effects on the cardiovascular system, including anti-arrhythmic and anti-hypertensive properties, warrant further exploration. researchgate.net

Future research should focus on conducting rigorous preclinical studies in relevant disease models to validate these potential applications and identify specific conditions where this compound demonstrates the most significant therapeutic benefit.

Development of Sophisticated Preclinical Models for Efficacy and Mechanistic Validation

A significant challenge in the development of this compound is the limited translation of promising in vitro findings to in vivo efficacy. spandidos-publications.comresearchgate.net The exploration of this compound's therapeutic efficacy has predominantly been confined to cell and animal experiments, with a conspicuous absence of clinical trials. spandidos-publications.com

Developing more sophisticated and clinically relevant preclinical models is essential for accurately evaluating this compound's efficacy and validating its proposed molecular mechanisms in a complex biological context. This includes utilizing advanced animal models that closely mimic human diseases, as well as employing ex vivo and organ-on-a-chip systems.

For instance, while in vitro studies have shown this compound's antiproliferative activity against cancer cell lines, limited research has explored its in vivo efficacy in animal models of cancer. researchgate.net Xenograft tumor models have been used to evaluate this compound's effect on tumorigenesis in vivo. amegroups.org In the context of cardiac effects, impedance-based systems have been used to detect potential cardiac side effects and monitor contractility in primary neonatal rat cardiomyocytes and human-induced pluripotent stem cell-derived cardiomyocytes. mdpi.com

Future research should prioritize the establishment and utilization of well-characterized preclinical models that can provide robust data on this compound's pharmacokinetic and pharmacodynamic properties, efficacy, and mechanistic insights, bridging the gap between basic research and clinical application.

Exploration of Synergistic Effects in Polypharmacy Regimens

Polypharmacy, the use of multiple medications, is common in managing complex diseases. Exploring the potential synergistic effects of this compound in combination with existing therapies could enhance treatment efficacy, reduce the required dosage of other drugs, and potentially mitigate their side effects.

Research has indicated that this compound can enhance the anti-cancer properties of other anti-cancer drugs like cisplatin, adriamycin, and taxol, and is reported to reverse chemo-resistance. researchgate.netnih.gov Studies have also shown that this compound can synergistically reverse multidrug resistance in human gastric cancer cells. nih.gov

Future studies should systematically investigate the synergistic potential of this compound in combination with standard-of-care treatments for various diseases where this compound shows promise. This involves conducting in vitro and in vivo combination studies to evaluate efficacy, assess potential drug-drug interactions, and elucidate the underlying mechanisms of synergy.

Optimization of Pharmaceutical Formulations for Enhanced Preclinical Performance

The physicochemical properties of this compound, such as solubility and bioavailability, can impact its preclinical performance and subsequent clinical translation. spandidos-publications.com Optimizing pharmaceutical formulations is crucial to enhance its delivery, stability, and efficacy in vivo.

Limited research has been performed to fully elucidate the pharmacokinetic and pharmacodynamic aspects of this compound, which leads to uncertainties in dosing and hinders clinical adoption. spandidos-publications.com Enhancing the solubility and bioavailability of this compound through structural modifications or the development of novel formulations, such as nanomedicine approaches, may be beneficial. spandidos-publications.com

Formulation development involves combining the active pharmaceutical ingredient with excipients to create a stable dosage form that delivers the drug effectively. ascendiacdmo.comdrugtargetreview.com For preclinical studies, maximizing exposure and ensuring consistency are primary objectives, which can be challenging due to the diverse physiology of animal species and specific model limitations. capes.gov.br

Q & A

What are the primary pharmacological mechanisms of Neferine in cancer research?

Answer:
this compound exerts antitumor effects through dual modulation of apoptosis and autophagy. Key mechanisms include:

  • Apoptosis induction : Activation of ROS-dependent ASK1/JNK pathways, leading to mitochondrial dysfunction (evidenced by Bax/Bcl-2 ratio shifts and caspase-3/9 cleavage) .
  • Autophagy regulation : Inhibition of autophagy flux via p62 accumulation, which triggers caspase-8-mediated apoptosis in HNSCC cells .
  • Synergy with TRAIL : this compound sensitizes prostate cancer cells to TRAIL-induced apoptosis by upregulating LC3B-II and downregulating p62, dependent on JNK activation .
    Methodology : Use ROS scavengers (e.g., NAC) to validate ROS dependency, and autophagy inhibitors (e.g., chloroquine) to confirm flux inhibition.

How can researchers design experiments to investigate this compound's dual role in autophagy induction and inhibition?

Answer:
To dissect this duality:

  • Autophagy induction markers : Monitor LC3B-I/II conversion via western blot and autophagosome formation via TEM .
  • Flux inhibition : Co-treat with lysosomal inhibitors (e.g., bafilomycin A1) to differentiate between increased autophagosome synthesis vs. blocked degradation .
  • Functional assays : Silence autophagy-related genes (e.g., ATG5 siRNA) to assess dependency of apoptosis on autophagy .

What in vitro and in vivo models are suitable for studying this compound's anti-inflammatory effects?

Answer:

  • In vitro : Use LPS-stimulated macrophages or TNF-α-treated endothelial cells to measure IL-6, IL-1β, and NF-κB activation .
  • In vivo : Employ ovalbumin (OVA)-induced asthmatic mice to evaluate reductions in IL-4, IL-5, and IgE levels, alongside MAPK pathway inhibition (ERK/JNK/p38 phosphorylation) .
    Methodology : Bronchoalveolar lavage fluid (BALF) analysis and airway resistance measurements are critical for validating anti-inflammatory efficacy .

How should researchers address contradictory findings in this compound's activation of MAPK pathways across different cell types?

Answer:
Contradictions (e.g., p38 activation in melanoma vs. inhibition in asthma models) may arise from cell-specific signaling contexts. Strategies include:

  • Kinase profiling : Use phospho-specific antibodies to map temporal activation patterns of ERK, JNK, and p38 .
  • Inhibitor studies : Apply pathway-specific inhibitors (e.g., SB203580 for p38) to isolate contributions to apoptosis or inflammation .
  • Cross-model validation : Compare outcomes in epithelial vs. immune cells under identical treatment conditions .

What methodologies optimize this compound extraction from plant sources?

Answer:

  • Cellulase-assisted extraction : Optimize parameters (enzyme dosage: 3.1%, pH: 4.8, temperature: 50°C) using response surface methodology (Box-Behnken design) .
  • Validation : Confirm purity via HPLC and structural integrity via NMR or mass spectrometry.

What strategies validate the specificity of this compound's effects on p21 stabilization?

Answer:

  • RNA interference : Silence p21 to assess its necessity for this compound-mediated effects (e.g., cell cycle arrest) .
  • Kinase inhibition : Co-treat with p38 (SB203580) or JNK (SP600125) inhibitors to identify upstream regulators .
  • Phosphorylation assays : Use phospho-specific antibodies to detect Ser130 phosphorylation, a key modification stabilizing p21 .

How does this compound modulate oxidative stress in endothelial cells?

Answer:

  • ROS quantification : Use DCFH-DA assays to measure intracellular ROS levels .
  • Antioxidant markers : Assess SOD activity and MDA content to evaluate oxidative damage .
  • Pathway inhibition : Block PI3K/Akt/NF-κB signaling with inhibitors (e.g., LY294002) to confirm mechanistic links .

How to assess this compound's synergistic effects with TRAIL in prostate cancer?

Answer:

  • Dose-response matrix : Treat DU145 cells with this compound (2.5–10 µM) and TRAIL (10–100 ng/mL) to calculate combination indices (CI) via Chou-Talalay method .
  • Caspase activation : Monitor cleavage of caspase-8 and -3 via western blot .
  • Morphological analysis : Use phase-contrast microscopy to detect apoptotic bodies and membrane blebbing .

What are the considerations for in vivo dosing of this compound in melanoma studies?

Answer:

  • Dose range : 5–20 mg/kg (i.p. or oral) in xenograft models, based on tumor volume reduction and Ki67/survivin downregulation .
  • Toxicity monitoring : Measure body weight, liver enzymes, and renal function to exclude off-target effects .

How to differentiate between autophagy-dependent and -independent apoptosis in this compound-treated HNSCC?

Answer:

  • ATG5 knockout : Compare apoptosis in ATG5+/+ vs. ATG5−/− cells using flow cytometry .
  • p62 accumulation : Quantify p62 via immunofluorescence; its depletion indicates functional autophagy flux .
  • Caspase-8 activation : Block autophagy to determine if caspase-8 activation persists .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.